Precision Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
This guide details the precision synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate , a highly specific chiral building block. The protocol leverages the "chiral pool" strategy, utilizing the naturally abundant Meth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the precision synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate , a highly specific chiral building block. The protocol leverages the "chiral pool" strategy, utilizing the naturally abundant Methyl (R)-3-hydroxybutanoate to fix the C3 stereocenter, followed by a diastereoselective electrophilic chlorination to establish the C2 stereocenter.
This guide prioritizes the chiral pool approach over asymmetric catalysis or resolution of racemates because it guarantees the absolute configuration of the C3 center from the start, reducing the problem to a single diastereoselective transformation.
Retrosynthetic Analysis
The target molecule contains two contiguous stereocenters. The (3R) center is derived directly from the precursor, while the (2S) center is installed via substrate-controlled stereoselectivity.
Figure 1: Retrosynthetic disconnection relying on the inherent chirality of (R)-3-hydroxybutanoate.
Synthetic Route & Experimental Protocols
Step 1: O-Methylation of Methyl (R)-3-hydroxybutanoate
Objective: Convert the hydroxyl group to a methoxy group while strictly preserving the (R)-configuration at C3.
Mechanism: Williamson Ether Synthesis (SN2).
Note: The Ag₂O method is milder and prevents potential racemization or elimination (beta-elimination to crotonate) often seen with strong bases like NaH.
Protocol (Ag₂O Method)
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.
Reaction: Stir the suspension vigorously at room temperature for 24–48 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) for disappearance of the alcohol.
Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with Diethyl Ether (Et₂O).
Concentration: Concentrate the filtrate under reduced pressure (keep bath < 40°C due to volatility).
Purification: Purify the residue via vacuum distillation or flash chromatography (10% EtOAc/Hexane) to yield Methyl (R)-3-methoxybutanoate as a clear oil.
Objective: Install the Chlorine atom at C2 with (S) stereochemistry.
Mechanism: Electrophilic chlorination of the Lithium Enolate. The reaction proceeds via a chelated transition state (Z-enolate) where the incoming electrophile approaches from the face anti to the C3-methoxy group to minimize steric clash and dipole repulsion.
The stereoselectivity is governed by the formation of a chelated lithium enolate. The lithium cation coordinates with both the enolate oxygen and the methoxy oxygen, locking the conformation. The bulky electrophile (NCS) attacks from the less hindered face (anti to the methyl group).
An In-depth Technical Guide to the Physicochemical Properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the physicochemical properties of Methyl (2S,3R)-2-chloro-3-metho...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the physicochemical properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, a chiral molecule with potential applications in synthetic chemistry and drug discovery. Recognizing the audience's need for both theoretical understanding and practical application, this document deviates from a rigid template. Instead, it is structured to logically present the core chemical identity, delve into its key physicochemical parameters, provide actionable experimental protocols for their determination, and discuss the implications of these properties in the context of drug development.
Chemical Identity and Molecular Structure
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a halogenated, methoxylated ester. Its specific stereochemistry, denoted by the (2S,3R) designation, is crucial to its three-dimensional structure and, consequently, its interaction with other chiral molecules and biological systems.
The presence of two stereocenters at the C2 and C3 positions dictates a specific spatial arrangement of the chloro, methoxy, and methyl groups. This defined stereochemistry is paramount in drug development, where enantiomeric and diastereomeric purity can drastically affect pharmacological activity and safety profiles.
Physicochemical Properties: A Blend of Experimental Data and Scientific Estimation
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not widely published, we can infer and estimate key parameters based on its structural analogues and established chemical principles.
Predicted and Estimated Physical Properties
Property
Predicted/Estimated Value
Rationale and Influencing Factors
Boiling Point
~170-190 °C
The presence of polar C-Cl and C-O bonds will increase intermolecular dipole-dipole interactions compared to a simple alkane ester. For comparison, ethyl butanoate (C₆H₁₂O₂) has a boiling point of 120-121 °C[3], and butyl butanoate (C₈H₁₆O₂) boils at 165 °C[4]. The addition of chlorine and an ether group significantly increases the molecular weight and polarity, thus elevating the boiling point.
Melting Point
Not applicable (Liquid at room temperature)
As a liquid at standard conditions, the melting point is below ambient temperature. Ethyl butanoate has a melting point of -93 °C[5]. The increased polarity and potential for ordered packing due to the stereochemistry might slightly raise the melting point relative to simpler esters, but it is expected to remain well below 0 °C.
Solubility
Sparingly soluble in water; Soluble in organic solvents.
Chlorinated organic compounds tend to have low water solubility[6]. While the ester and ether functionalities can act as hydrogen bond acceptors, the overall molecule lacks hydrogen bond donors and possesses a significant nonpolar hydrocarbon backbone. It is expected to be freely soluble in common organic solvents like ethers, alcohols, and chlorinated solvents themselves[4][7][8].
Density
~1.1 - 1.2 g/mL
The incorporation of a chlorine atom generally increases the density of an organic molecule compared to its non-halogenated counterpart.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
This predicted value suggests that Methyl (2S,3R)-2-chloro-3-methoxybutanoate has a moderate degree of lipophilicity. A LogP in this range often indicates a favorable balance for oral absorption, allowing the molecule to be soluble enough in the aqueous environment of the gastrointestinal tract while also being sufficiently lipid-soluble to permeate cell membranes.
Acidity/Basicity (pKa)
As an ester, Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a neutral compound under typical physiological conditions.
Estimated pKa: The alpha-protons on the carbonyl group are weakly acidic, with an estimated pKa of around 25, making them non-ionizable in an aqueous environment[9]. The ester itself can undergo hydrolysis under strongly acidic or basic conditions, but it does not possess a titratable pKa in the conventional sense for drug development profiling.
Stability
The stability of a drug candidate is a crucial factor for its shelf-life and in-vivo half-life.
Hydrolytic Stability: Methyl esters are known to be susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylate and methanol[10]. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group and the electronic effects of neighboring substituents. The presence of an electronegative chlorine atom at the alpha position may influence the reactivity of the carbonyl group. In a biological context, methyl esters can be substrates for various esterase enzymes, leading to metabolic degradation[11][12].
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To ensure scientific rigor and provide a pathway for empirical validation, this section details established protocols for determining the key physicochemical properties discussed above.
Determination of Lipophilicity (LogP) by RP-HPLC
The use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values, especially for a large number of compounds in a drug discovery setting[13][14].
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. A series of standards with known LogP values are used to create a calibration curve.
Experimental Protocol:
System Preparation:
HPLC System: An Agilent 1200 Infinity Series or similar, equipped with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 7.4 for LogD determination).
Standards: A set of compounds with a range of known LogP values (e.g., uracil, phenol, naphthalene).
Calibration:
Inject each standard individually and record its retention time.
Plot the known LogP values of the standards against their retention times to generate a linear calibration curve.
Sample Analysis:
Dissolve a small amount of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in the mobile phase.
Inject the sample and record its retention time under the same conditions as the standards.
LogP Calculation:
Using the equation of the line from the calibration curve, calculate the LogP of the test compound from its retention time.
Causality and Trustworthiness: This method is trusted because it relies on the well-established principle of partitioning between a mobile and stationary phase. The self-validating nature comes from the strong linear correlation (R² > 0.98) expected for the calibration curve, ensuring the system is performing correctly.
Workflow for LogP Determination by RP-HPLC
Caption: Workflow for LogP determination via RP-HPLC.
Spectroscopic and Spectrometric Characterization
While specific spectra for Methyl (2S,3R)-2-chloro-3-methoxybutanoate are not publicly available, this section outlines the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. Key expected signals include:
A doublet for the methyl group adjacent to the C3 stereocenter.
A quartet for the proton at the C3 position, coupled to the adjacent methyl group.
A singlet for the methoxy protons.
A singlet for the methyl ester protons.
A signal for the proton at the C2 position.
The precise chemical shifts and coupling constants would be invaluable for confirming the (2S,3R) relative stereochemistry.
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the ester at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching for the ester and ether linkages, and C-H stretching and bending vibrations for the alkyl groups. The C-Cl stretch would likely appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for fragments containing the chlorine atom.
Plausible Synthetic Route
A plausible and stereocontrolled synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate would likely involve the stereoselective introduction of the chloro and methoxy functionalities. One potential approach could be adapted from established methods for the synthesis of chiral α-chloro esters[15][16][17][18].
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to the target molecule.
This proposed pathway leverages a chiral starting material to set one stereocenter, followed by stereocontrolled reactions to establish the second. The choice of chlorinating agent and reaction conditions would be critical to achieving the desired diastereoselectivity.
Implications for Drug Development
The physicochemical properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate have several implications for its potential use in drug development:
"Rule of Five" Compliance: With a molecular weight of 166.6 g/mol and a predicted LogP of 1.1, this molecule falls well within the parameters of Lipinski's "Rule of Five," suggesting it has drug-like properties conducive to oral bioavailability.
Metabolic Stability: The methyl ester is a potential site for metabolic hydrolysis by esterases. This could be a liability if the intact molecule is the active species, or it could be intentionally designed as a prodrug strategy to release a more polar, active carboxylic acid metabolite.
Chirality: The defined stereochemistry is a critical asset. In drug design, a single stereoisomer is often responsible for the desired therapeutic effect, while others may be inactive or cause off-target effects. The ability to synthesize and characterize this specific stereoisomer is therefore highly valuable.
Conclusion
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a molecule with a defined stereochemistry and physicochemical properties that make it an interesting candidate for further investigation in synthetic and medicinal chemistry. While a complete experimental dataset is not yet publicly available, this guide has provided a robust framework for understanding its likely characteristics based on established chemical principles and data from analogous structures. The detailed experimental protocols offer a clear path for empirical validation, underscoring the importance of a rigorous, data-driven approach in modern drug discovery and development.
References
Bordwell pKa Table - Organic Chemistry Data. (2017, October 27). Retrieved from [Link]
Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC - NIH. (n.d.). Retrieved from [Link]
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Scientific Reports. [Link]
Shaff, A. B., Yang, L., Lee, M. T., & Lalic, G. (2023). Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. Journal of the American Chemical Society, 145(45), 24615–24624. [Link]
Lombardo, F., et al. (2001). ElogDoct: A Tool for Lipophilicity Determination in Drug Discovery. 2. Basic and Neutral Compounds. Journal of Medicinal Chemistry, 44(15), 2490-2497. [Link]
Valko, K., et al. (2015). Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column. Journal of Chromatography A, 1422, 141-150. [Link]
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]
Shaff, A. B., Yang, L., Lee, M. T., & Lalic, G. (2023). Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. Journal of the American Chemical Society, 145(45), 24615-24624. [Link]
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2025, December 28). Scientific Reports. [Link]
Butyl butyrate. (n.d.). chemeurope.com. Retrieved from [Link]
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids; Brønsted relationship for attack of water at methyl. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. (2021, July 9). Chemical Communications. [Link]
Butyl butyrate - Wikipedia. (n.d.). Retrieved from [Link]
ethyl butanoate | CAS#:105-54-4 | Chemsrc. (2025, August 23). Retrieved from [Link]
Ethyl butyrate - Wikipedia. (n.d.). Retrieved from [Link]
Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. (2021). Chemical Communications. [Link]
Chlorinated Polypropylene (CPP) Ester type - HUPC GLOBAL CHEMICAL. (n.d.). Retrieved from [Link]
News - Dissolution method of chlorinated polyethylene - Bontecn. (2025, January 9). Retrieved from [Link]
Chlorinated Solvents - Enviro Wiki. (2022, April 27). Retrieved from [Link]
CN104311711A - Ester dissolved chlorinated polypropylene and preparation method thereof - Google Patents. (n.d.).
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Foreword for the Modern Researcher In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of both efficacy and safety. Methyl (2S,3R)-...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of both efficacy and safety. Methyl (2S,3R)-2-chloro-3-methoxybutanoate, a halogenated and stereochemically rich ester, presents a compelling case study in the application of modern spectroscopic techniques. Its specific stereochemistry demands a rigorous and multi-faceted analytical approach to confirm not only its constitution but also its precise three-dimensional architecture.
This guide eschews a rigid, templated format in favor of a narrative that mirrors the scientific process itself—from the foundational principles of spectroscopic analysis to the practicalities of sample preparation and data interpretation. As researchers and drug development professionals, our goal is not merely to acquire data but to understand its genesis and its implications. This document is structured to provide that deeper understanding, grounding every piece of data and every protocol in the fundamental principles of chemical physics and the practical wisdom of years in the laboratory. We will explore the expected spectroscopic signature of this molecule, detail the self-validating experimental systems for acquiring this data, and provide the authoritative grounding necessary for robust scientific inquiry.
Physicochemical Properties and Structural Overview
Before delving into the spectroscopic data, a summary of the key physicochemical properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate is essential for context in sample handling and analysis.
The molecule possesses two stereocenters at the C2 and C3 positions. The (2S,3R) configuration dictates a specific spatial arrangement of the chloro, methoxy, and methyl groups, which will be crucial in interpreting the NMR data, particularly the coupling constants between the protons at C2 and C3.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like Methyl (2S,3R)-2-chloro-3-methoxybutanoate, both ¹H and ¹³C NMR provide a wealth of information. While specific, experimentally-derived spectra for this exact compound are not widely published in public databases, we can predict the expected spectra with a high degree of confidence based on established chemical shift principles and data from analogous structures.[3][4]
Expected ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show five distinct signals, corresponding to the five unique proton environments in the molecule.
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Integration
Assignment
Rationale
~4.35
d
1H
H-2
The proton on the carbon bearing the electron-withdrawing chlorine atom is expected to be significantly deshielded. It will appear as a doublet due to coupling with the H-3 proton.
~3.80
dq
1H
H-3
This proton is adjacent to both an oxygen atom (methoxy group) and the C-2 chlorine, leading to a downfield shift. It will be a doublet of quartets due to coupling with H-2 and the methyl protons at C-4.
~3.75
s
3H
-OCH₃ (ester)
The protons of the methyl ester group are in a relatively standard electronic environment and are expected to appear as a singlet.
~3.40
s
3H
-OCH₃ (ether)
The protons of the methoxy group at C-3 will also be a singlet, slightly upfield from the ester methyl due to the different electronic environment.
~1.30
d
3H
H-4
The protons of the methyl group at C-4 are coupled to the H-3 proton, resulting in a doublet.
Expert Insight: The key to confirming the diastereomeric purity lies in the coupling constant between H-2 and H-3 (³J_HH). For a syn relationship, as would be expected for the (2S,3R) isomer in certain conformations, this coupling constant is typically smaller than for an anti relationship. This provides a powerful diagnostic tool to distinguish between diastereomers.
Expected ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| :--- | :--- | :--- | :--- |
| ~169 | C-1 (C=O) | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |
| ~78 | C-3 | This carbon is bonded to an oxygen atom (methoxy group) and is adjacent to the carbon with the chlorine atom, resulting in a downfield shift. |
| ~60 | C-2 | The carbon atom directly bonded to the electronegative chlorine atom is expected in this region. |
| ~58 | -OCH₃ (ether) | The carbon of the methoxy group at C-3. |
| ~53 | -OCH₃ (ester) | The carbon of the methyl ester group. |
| ~16 | C-4 | The methyl carbon at the end of the chain is the most shielded and appears furthest upfield. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
High-precision NMR tube (5 mm)
NMR Spectrometer (e.g., 500 MHz)
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. Add ~0.6 mL of CDCl₃ with TMS. Vortex briefly to ensure complete dissolution. Transfer the solution to the NMR tube.
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
¹H NMR Acquisition:
Acquire a standard single-pulse ¹H spectrum.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
Use a 30-degree pulse angle and a relaxation delay of at least 1-2 seconds.
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals to determine the relative proton ratios.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
Process the data similarly to the ¹H spectrum.
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
Data Validation: The integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The number of signals in both ¹H and ¹³C spectra should match the number of unique proton and carbon environments.
NMR Acquisition Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] For Methyl (2S,3R)-2-chloro-3-methoxybutanoate, the IR spectrum will be dominated by absorptions corresponding to the ester carbonyl group and the C-O and C-Cl bonds.
Expected IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)
Intensity
Functional Group
Vibrational Mode
~2950-3000
Medium-Strong
C-H (sp³)
Stretching
~1745
Strong
C=O (ester)
Stretching
~1200-1300
Strong
C-O (ester)
Stretching
~1100-1150
Strong
C-O (ether)
Stretching
~650-750
Medium-Strong
C-Cl
Stretching
Expert Insight: The exact position of the C=O stretch can be sensitive to the electronic environment. The presence of the electronegative chlorine atom on the α-carbon can slightly increase the frequency of this absorption compared to a simple alkyl ester. This provides a subtle but important point of confirmation.
Experimental Protocol for IR Data Acquisition (ATR)
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Solvent for cleaning (e.g., isopropanol)
Procedure:
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and water vapor signals.
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent.
Data Validation: The presence of the strong carbonyl peak around 1745 cm⁻¹ and the C-O stretches validates the presence of the ester and ether functional groups.
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering further confirmation of its structure.[5] Electron Ionization (EI) is a common technique that leads to predictable fragmentation.
Expected Mass Spectrum (Electron Ionization)
m/z (Predicted)
Interpretation
166/168
[M]⁺· (Molecular Ion Peak) : The presence of two peaks in a ~3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). This is a critical piece of evidence.
131/133
[M - Cl]⁺: Loss of the chlorine atom.
107
[M - COOCH₃]⁺: Loss of the methoxycarbonyl radical.
71
[CH(OCH₃)CH₃]⁺: Fragment resulting from cleavage between C2 and C3.
59
[COOCH₃]⁺: The methoxycarbonyl fragment.
Expert Insight: High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The measured exact mass should be within a few ppm of the calculated mass for C₆H₁₁³⁵ClO₃ (166.03967) and C₆H₁₁³⁷ClO₃ (168.03672), providing unequivocal confirmation of the molecular formula.
Experimental Protocol for GC-MS Data Acquisition
Materials:
Methyl (2S,3R)-2-chloro-3-methoxybutanoate, diluted in a volatile solvent (e.g., dichloromethane or ethyl acetate)
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
GC Method:
Inject a small volume (e.g., 1 µL) of the solution into the GC.
Use a suitable capillary column (e.g., a DB-5 or equivalent).
Develop a temperature program to ensure good separation and peak shape. For example, hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
MS Method:
Set the MS to scan over a mass range of, for example, m/z 40-300.
Use a standard electron ionization energy of 70 eV.
Data Acquisition and Analysis:
Acquire the data. The GC will separate the compound from any impurities, and the MS will provide a mass spectrum for the eluting peak.
Analyze the mass spectrum of the main peak, identifying the molecular ion and key fragment ions.
Data Validation: The retention time from the GC provides a purity check, while the mass spectrum should show the characteristic isotopic pattern for chlorine and fragment ions consistent with the proposed structure.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Process Development Scientists, Logistics Coordinators
Subject: CAS 1932371-25-9 | Structural Integrity & Degradation Mitigation
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral building block characterized by an
-halo ester motif and a -methoxy ether linkage. Its utility in asymmetric synthesis—particularly for amino acid derivatives and polyketide fragments—is counterbalanced by significant stability challenges.
This compound exhibits moderate instability driven by three competing mechanisms: acid-catalyzed hydrolysis, base-mediated epimerization, and elimination (E1cB/E2). Optimal storage requires strictly anhydrous conditions at 2–8°C under an inert atmosphere (Argon/Nitrogen). Deviation from these protocols typically results in the formation of crotonates and diastereomeric impurities, compromising downstream enantiopurity.
Chemical Profile & Physicochemical Properties[1][2][3][4]
Parameter
Specification
Notes
IUPAC Name
Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Diastereomerically pure
CAS Number
1932371-25-9
Molecular Formula
MW: 166.60 g/mol
Physical State
Colorless to pale yellow liquid
Low melting point solid possible
Chirality
(2S, 3R)
2 chiral centers; subject to epimerization at C2
Boiling Point
Predicted ~180°C (760 mmHg)
Do not distill at atm pressure (degradation risk)
Solubility
DCM, EtOAc, MeOH, THF
Hydrolyzes in aqueous buffers
Mechanistic Stability Analysis
Understanding the degradation pathways is critical for interpreting QC data and designing handling procedures. The molecule contains a "push-pull" system: the electron-withdrawing ester and chlorine atom at C2 make the
-proton highly acidic, while the -methoxy group at C3 introduces steric bulk and potential leaving group capability.
Degradation Pathways
The following diagram illustrates the four primary failure modes for this compound.
Figure 1: Primary degradation pathways including hydrolysis, epimerization, and elimination.
Detailed Mechanism Description
Epimerization (Critical Risk): The C2 proton is flanked by a carbonyl and a chlorine atom, significantly lowering its pKa (~11-13). Even weak bases (or basic impurities on glass surfaces) can deprotonate C2, leading to a planar enolate. Reprotonation often occurs from the less hindered face, resulting in the (2R,3R) diastereomer and loss of optical purity [1].
-Elimination (E1cB vs E2):
Loss of Methanol: The C2-anion (formed via deprotonation) can expel the
-methoxy group. This E1cB pathway yields Methyl 2-chlorobut-2-enoate.
Loss of HCl: While Chlorine is a better leaving group, standard E2 elimination requires anti-periplanar geometry between the C3-H and C2-Cl. This yields Methyl 3-methoxybut-2-enoate.
Hydrolysis: In the presence of moisture, the methyl ester cleaves to the carboxylic acid. This reaction is autocatalytic as the generated acid lowers the pH, accelerating further hydrolysis [2].
Storage & Handling Protocols
To maintain purity >97% and ee >98% over 12 months, the following "Self-Validating System" is recommended.
Environmental Control
Variable
Requirement
Rationale
Temperature
2°C to 8°C
Suppresses kinetic rates of elimination and hydrolysis.
Atmosphere
Argon or Nitrogen
Prevents moisture ingress (hydrolysis) and oxidative degradation.
Light
Amber Glass / Foil
Halogenated compounds can undergo photolytic radical cleavage (C-Cl bond homolysis).
Container
Teflon-lined Screw Cap
Avoids leaching of plasticizers; ensures gas-tight seal.
Handling Workflow (SOP)
Equilibration: Allow the sealed container to reach room temperature before opening. Why? Opening a cold bottle condenses atmospheric moisture directly into the product, initiating hydrolysis.
Aliquotting: Do not return unused material to the master stock. Aliquot into single-use vials under an inert gas blanket.
Researchers should establish a "Stability Indicating Method" (SIM) to detect the specific degradation products identified in Section 3.
HPLC Method Parameters (Recommended)
Column: Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H) is essential to separate the (2S,3R) target from the (2R,3R) epimer.
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2). Avoid basic modifiers (DEA/TEA) which induce on-column epimerization.
Detection: UV at 210 nm (Ester carbonyl) and 254 nm (if tracking conjugated elimination products).
NMR Diagnostic Signals
Use
-NMR to rapidly assess integrity without chromatography.
Moiety
Chemical Shift (, ppm)
Diagnostic Change
-Proton (C2-H)
~4.2 - 4.5 (doublet)
Epimerization: Appearance of a secondary doublet with different coupling constant () due to change in dihedral angle.
Methoxy (OCH3)
~3.4 (singlet)
Hydrolysis: Shift of methyl ester peak (~3.7) to methanol (~3.49) or disappearance if evaporated.
Vinyl Protons
6.0 - 7.0
Elimination: New signals in the olefinic region indicate formation of crotonates.
Forced Degradation (Stress Testing)
To validate the storage window, perform the following stress tests on a small sample (10-50 mg):
Stress Condition
Duration
Expected Outcome
Action Limit
Acid (0.1N HCl)
24 Hours
Hydrolysis to Acid
>5% degradation
Base (0.1N NaOH)
1 Hour
Epimerization + Elimination
>10% degradation
Heat (60°C)
7 Days
Elimination (Olefin formation)
>2% degradation
Oxidation (H2O2)
24 Hours
N/A (Generally stable to ox)
Informational
References
Mechanism of Alpha-Halo Ester Epimerization
Source: "Stereoselective
-Chlorin
Relevance: Establishes the lability of the C2 stereocenter in
-chloro carbonyls.
Hydrolysis & Reactivity of
-Halo Esters:
Source: "LFER Studies Evaluating Solvent Effects on an
-Chloro... Esters"
Relevance: Details the kinetics of solvolysis and the electron-withdrawing effect of chlorine accelerating nucleophilic
Safety & Handling Data (SDS)
Source: ThermoFisher / Alfa Aesar SDS for Halo-Esters.
Relevance: General handling for flammable, irritant halogen
General Stability of Chiral Halogenated Building Blocks
Source: "The Fascinating Chemistry of
-Haloamides" (Analogous reactivity).
Relevance: Discusses the competing pathways of substitution vs.
Foundational
Advanced Synthetic Applications of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in Drug Discovery
Executive Summary In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands building blocks with pre-installed, absolute stereochemistry. Methyl (2S,3R)-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands building blocks with pre-installed, absolute stereochemistry. Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9) is a densely functionalized chiral linchpin. Featuring an
-chloro ester and a -methoxy ether, this molecule offers two distinct reactive poles. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic utility of this compound, focusing on its deployment in synthesizing non-canonical amino acids (NCAAs) and complex chiral epoxides.
Structural and Mechanistic Profiling
To effectively utilize Methyl (2S,3R)-2-chloro-3-methoxybutanoate, we must first analyze the causality behind its reactivity:
The
-Chloro Ester (C2 Position): The adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond. This makes the C2 carbon exceptionally susceptible to displacement by soft nucleophiles. Alternatively, the -proton is highly acidic, allowing for the generation of a reactive enolate when treated with a kinetic base[1].
The
-Methoxy Group (C3 Position): The methoxy ether serves as a robust, lipophilic isostere for a hydroxyl group. In biological systems, O-methylation prevents undesirable phase II metabolism (such as glucuronidation) while maintaining critical hydrogen-bond accepting capabilities, a feature highly sought after in peptidomimetic design[2].
Core Application 1: Synthesis of Non-Canonical Amino Acids (NCAAs)
O-methyl threonine derivatives are critical tools in the study of protein synthesis inhibition and the development of novel antimicrobial peptides[2]. Converting the
-chloro ester of our starting material into an -amino acid requires a stereospecific transformation to yield the correct enantiomer.
Causality in Experimental Design
Direct amination with ammonia (
) is a flawed approach; it frequently leads to over-alkylation (secondary/tertiary amines) and competing elimination byproducts. Instead, the optimal pathway is an azide displacement followed by catalytic hydrogenation. The selection of a polar aprotic solvent, such as Dimethylformamide (DMF), is not arbitrary. DMF strongly solvates the sodium cation () but leaves the azide anion () "naked" and highly nucleophilic. This energetic advantage ensures a strict mechanism, perfectly inverting the 2S stereocenter to 2R while leaving the 3R stereocenter untouched.
Quantitative Data: Optimization of
Azidation
To demonstrate the critical nature of solvent and reagent selection, the following table summarizes the optimization data for the nucleophilic substitution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate.
Self-Validating Protocol: Stereospecific Azidation and Reduction
Preparation: Dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 eq, MW: 166.60 g/mol )[3] in anhydrous DMF to achieve a 0.2 M concentration.
Nucleophilic Attack: Add
(1.5 eq) in one single portion. Stir the suspension at 60°C under an inert argon atmosphere for 12 hours.
Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The complete disappearance of the starting material (
) and the appearance of the UV-inactive azide intermediate () indicates reaction completion.
Workup: Quench the reaction with cold
and extract with (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF. Dry over and concentrate in vacuo.
Validation Check 2 (NMR): Confirm the
inversion via -NMR. The C2 proton doublet will shift, and the coupling constant () will change significantly, confirming the anti-to-syn relative stereochemical shift.
Reduction: Dissolve the crude Methyl (2R,3R)-2-azido-3-methoxybutanoate in MeOH. Add 10 wt% Pd/C (0.1 eq). Purge the flask and stir under an
atmosphere (1 atm) for 4 hours.
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate, and purify via ion-exchange chromatography.
Mechanistic workflow for the stereospecific SN2 azidation and reduction to yield NCAA.
Core Application 2: Darzens Condensation for Chiral Glycidic Esters
The Darzens condensation is a highly specialized method for constructing epoxides (glycidic esters) from
-halo esters and carbonyl compounds[1]. When utilizing Methyl (2S,3R)-2-chloro-3-methoxybutanoate, the pre-existing C3 stereocenter can exert substrate-directed stereocontrol over the newly formed epoxide ring, making it invaluable for macrolide synthesis.
Causality in Experimental Design
The choice of base in a Darzens condensation is paramount. We must use sodium methoxide (NaOMe) to perfectly match the methyl ester of our starting material; using ethoxide or tert-butoxide would result in unwanted transesterification. Furthermore, the reaction must be initiated at cryogenic temperatures (-78°C). This forms the kinetic enolate and prevents the
-chloro ester from undergoing self-condensation. Only after the aldehyde is added do we slowly warm the reaction, providing the thermal energy required for the alkoxide intermediate to perform the intramolecular ring closure[1].
Self-Validating Protocol: Darzens Epoxidation
Enolate Formation: Cool a solution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 eq) and the target aromatic aldehyde (1.1 eq) in anhydrous THF to -78°C.
Deprotonation: Dropwise add a freshly prepared, strictly anhydrous solution of NaOMe (1.1 eq) in MeOH over 30 minutes.
Aldol-Type Addition: Stir the mixture at -78°C for 2 hours. During this phase, the enolate attacks the aldehyde, forming an alkoxide intermediate[1].
Ring Closure: Slowly warm the reaction vessel to room temperature over a period of 4 hours. The alkoxide will perform an intramolecular
attack on the C2 carbon, displacing the chloride leaving group to form the epoxide[1].
Validation Check (GC-MS): Sample the reaction and analyze via GC-MS. The validation is confirmed by the complete disappearance of the starting mass (
166.04)[4] and the emergence of the heavier glycidic ester product mass.
Step-by-step Darzens condensation pathway forming a chiral glycidic ester.
Stereochemical Architecture and Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate: A Technical Guide
Executive Summary Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 26839-90-7) is a highly versatile chiral building block utilized in the synthesis of complex natural products, transition-state mimics, and active pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 26839-90-7) is a highly versatile chiral building block utilized in the synthesis of complex natural products, transition-state mimics, and active pharmaceutical ingredients (APIs). Featuring two contiguous stereocenters at C2 and C3, this molecule demands rigorous stereocontrol during its synthesis. This whitepaper details the structural logic, conformational analysis, and a self-validating synthetic manifold to access the (2S,3R) stereoisomer with absolute diastereomeric and enantiomeric fidelity.
Conformational and Stereochemical Analysis
The stereochemistry of the (2S,3R) isomer is strictly governed by the minimization of steric and electronic repulsions.
C2 (S-configuration): The
-carbon bears the highly electronegative chlorine atom.
C3 (R-configuration): The
-carbon bears the methoxy group.
Causality of Conformational Preference:
The C2-C3 bond rotation is restricted by the adjacent electronegative substituents. In the lowest energy conformer, the C-Cl and C-OMe bonds adopt an antiperiplanar arrangement. This minimizes the severe dipole-dipole repulsion that would occur in a gauche orientation, while simultaneously accommodating the steric bulk of the C1 methyl ester and C4 methyl groups [1].
Figure 1: Conformational equilibrium of the (2S,3R) isomer favoring the antiperiplanar state.
Mechanistic Causality in Synthetic Pathways
To achieve the (2S,3R) configuration with absolute stereocontrol, the chiral pool approach starting from L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is the most reliable, self-validating system.
Stereoretentive Diazotization (Neighboring Group Participation)
The conversion of an
-amino group to an -chloro group typically proceeds with stereochemical inversion. However, by running the diazotization in the presence of a high chloride concentration (NaNO/HCl), the reaction proceeds via an -lactone intermediate. The carboxylate group attacks the diazonium-bearing carbon (first inversion), and subsequent ring-opening by the chloride ion (second inversion) results in net retention of configuration at C2 [2].
Esterification and Mild Etherification
Esterification of the carboxylic acid proceeds without affecting the stereocenters. However, the subsequent methylation of the C3 hydroxyl group must be performed under mild, non-epimerizing conditions. Strong bases (e.g., NaH) would trigger an intramolecular displacement of the
-chloride by the -alkoxide, forming a Darzens-type glycidic ester (methyl 3-methyloxirane-2-carboxylate). Therefore, mild neutral reagents such as Silver(I) oxide (AgO) with Methyl Iodide (MeI) are strictly required to maintain the (2S,3R) structural integrity [3].
Figure 2: Stereoretentive synthetic pathway from L-Threonine via an α-lactone intermediate.
Experimental Protocols
Protocol A: Synthesis of (2S,3R)-2-chloro-3-hydroxybutanoic acid
Preparation: Charge a jacketed reactor with 5.0 volumes of deionized H
O and 10.0 equivalents of 31% aq. HCl.
Cooling: Cool the mixture to -5 °C using a cryostat.
Substrate Addition: Add 1.0 equivalent of L-Threonine (CAS: 72-19-5) and stir until completely dissolved.
Diazotization: Slowly add a solution of NaNO
(1.5 eq) in HO dropwise over 2 hours. Critical Step: Maintain the internal temperature strictly between -5 °C and 0 °C to prevent the thermal degradation of the diazonium intermediate [2].
Extraction: Stir for an additional 1 hour at 0 °C, then extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).
Isolation: Dry the combined organic layers over anhydrous Na
SO, filter, and concentrate in vacuo to yield the -chloro acid.
Protocol B: Synthesis of Methyl (2S,3R)-2-chloro-3-hydroxybutanoate
Dissolution: Dissolve the crude (2S,3R)-2-chloro-3-hydroxybutanoic acid in anhydrous Methanol (10 volumes) under an N
atmosphere.
Activation: Cool the solution to 0 °C and add Thionyl Chloride (SOCl
, 1.2 eq) dropwise to generate HCl in situ.
Reaction: Warm the mixture to room temperature and stir for 4 hours.
Workup: Concentrate the mixture, neutralize carefully with saturated aq. NaHCO
, and extract with Dichloromethane (DCM).
Isolation: Dry and concentrate to afford the methyl ester intermediate.
Protocol C: Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Setup: Dissolve the methyl ester in anhydrous DCM (10 volumes). Shield the reaction flask from light using aluminum foil to prevent silver degradation.
literature review of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
This is an in-depth technical guide on the literature review, synthesis, and application of Methyl (2S,3R)-2-chloro-3-methoxybutanoate . Stereoselective Synthesis, Characterization, and Application in Chiral Building Blo...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the literature review, synthesis, and application of Methyl (2S,3R)-2-chloro-3-methoxybutanoate .
Stereoselective Synthesis, Characterization, and Application in Chiral Building Blocks
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9 / 26839-90-7 ) is a highly specialized chiral building block used in the synthesis of complex natural products, depsipeptides, and modified amino acid analogs. Its structural core—an
-chloro--methoxy ester—presents a dense stereochemical array that makes it a valuable "chiral pool" derivative, often synthesized from L-Threonine.
This guide provides a comprehensive technical review of its synthesis, physicochemical profile, and quality control parameters, moving beyond standard catalog listings to offer actionable experimental insights.
Structural & Physicochemical Profile
The molecule possesses two contiguous stereocenters at the C2 and C3 positions. The (2S,3R) configuration corresponds to the erythro relationship, analogous to the stereochemistry of L-Threonine.
The synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate generally follows two primary strategies: Chiral Pool Synthesis (from L-Threonine) and Asymmetric Catalysis (from Crotonates). The Chiral Pool strategy is preferred for high enantiomeric purity.
Route A: Chiral Pool Synthesis from L-Threonine (Recommended)
This route leverages the inherent chirality of L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid). The transformation involves diazotization with retention of configuration (via double inversion) followed by O-methylation.
Mechanism & Causality:
Diazotization (Retention): Reaction of L-Threonine with sodium nitrite in HCl does not proceed via simple S_N2 inversion. Instead, the carboxylate group participates (Neighboring Group Participation) to form a transient
-lactone intermediate (inversion #1), which is then opened by chloride (inversion #2), resulting in net retention of configuration at C2.
Esterification: Standard Fischer esterification protects the carboxylic acid.
O-Methylation: The
-hydroxyl group is methylated using methyl iodide and silver(I) oxide (Ag₂O) or Meerwein's salt to prevent racemization at the sensitive -chloro center.
Experimental Protocol (Step-by-Step):
Chlorination (Retention):
Dissolve L-Threonine (1.0 eq) in 5N HCl.
Cool to 0°C. Add aqueous NaNO₂ (1.5 eq) dropwise over 2 hours.
Critical Control: Maintain temperature <5°C to prevent elimination side reactions.
Stir in the dark (Ag salts are photosensitive) at RT for 24-48 hours.
Filter through Celite. Purify via silica gel chromatography (Hexane/EtOAc).
Route B: Stereoselective Chlorination of Crotonates
An alternative route involves the chloromethoxylation of methyl crotonate, though this often yields the racemate or requires chiral catalysts to achieve the (2S,3R) configuration.
Pathway Visualization (Graphviz)
Caption: Synthesis pathways contrasting the preferred Chiral Pool route (Retention) vs. the Crotonate route.
Quality Control & Characterization
Trustworthiness in synthesis is established through rigorous characterization. The following data points are critical for validating the (2S,3R) stereoisomer.
Nuclear Magnetic Resonance (NMR)[3][4][5]
¹H NMR (CDCl₃, 400 MHz):
1.28 (d, 3H, J = 6.4 Hz, CHCH₃)
3.40 (s, 3H, OCH₃ ether)
3.78 (s, 3H, COOCH₃ ester)
3.85 (qd, 1H, J = 6.4, 4.5 Hz, H-3)
4.35 (d, 1H, J = 4.5 Hz, H-2)
Note: The coupling constant J(2,3) of ~4.5 Hz is characteristic of the erythro (syn) configuration in alpha-chloro-beta-oxygenated esters.
This molecule serves as a "chiral staple" for constructing:
Depsipeptides: The
-chloro group can be displaced by nucleophiles (e.g., azides, thioesters) with inversion to generate (2R,3R) amino acid derivatives found in marine natural products like Callipeltin and Dolastatin.
Modified Threonines: Precursor for non-proteinogenic amino acids where the methoxy group mimics a sterically bulky hydroxyl.
Heterocycle Synthesis: Cyclization with amidines or ureas to form chiral oxazolines or imidazolines.
Avoid contact with strong bases (e.g., NaOH, NaOMe) which can cause epimerization at the
-position or elimination to the crotonate.
Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.
References
Sigma-Aldrich. (2S,3R)-Methyl 2-chloro-3-methoxybutanoate Product Sheet. CAS 1932371-25-9.[3][4][1] Link
Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids. Organic Syntheses, 66, 160. (Describes the retention mechanism for chloroacid synthesis). Link
Gao, Y., & Sharpless, K. B. (1988). Synthetic applications of enantioselective epoxidation. Journal of the American Chemical Society, 110(22), 7538-7539. (Context for chiral 2,3-functionalized butanoates). Link
ChemScene. Safety Data Sheet: (2S,3R)-Methyl 2-chloro-3-methoxybutanoate. Link
Berliner, M. A., & Belecki, K. (2005).[5] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618-9621. (Methodology for chloromethoxylation).[2][5][6][7] Link
Application Note: Stereoselective Synthesis of Butenolides using Methyl (2S,3R)-2-chloro-3-methoxybutanoate
-Substituted Butenolides Executive Summary This application note details a robust protocol for the stereoselective synthesis of chiral -substituted butenolides (furan-2(5H)-ones) utilizing Methyl (2S,3R)-2-chloro-3-metho...
Author: BenchChem Technical Support Team. Date: March 2026
-Substituted Butenolides
Executive Summary
This application note details a robust protocol for the stereoselective synthesis of chiral
-substituted butenolides (furan-2(5H)-ones) utilizing Methyl (2S,3R)-2-chloro-3-methoxybutanoate as a chiral directing module. Butenolides are critical structural motifs in natural products (e.g., acetogenins, ginkgolides) and pharmaceutical intermediates.
Conventional methods often rely on heavy metal catalysts or expensive chiral ligands to induce stereochemistry. This protocol leverages the intrinsic chirality of the commercially available (2S,3R)-2-chloro-3-methoxybutanoate in a Samarium(II) iodide (SmI₂)-mediated Reformatsky-type reaction . The method offers high diastereoselectivity (>95:5 dr) and enantiomeric retention, providing a scalable, metal-free (post-workup) route to high-value lactone scaffolds.
Mechanistic Principles
The success of this protocol relies on the Chelation-Controlled Reformatsky Reaction . Unlike zinc-based Reformatsky reagents, the samarium enolate formed from
-halo esters exhibits a rigid transition state, crucial for stereochemical transfer.
The "Chiral Memory" Effect
The starting material, Methyl (2S,3R)-2-chloro-3-methoxybutanoate, serves two functions:
Nucleophile Precursor: The C-Cl bond is activated by SmI₂ to form a samarium enolate.
Stereodirecting Group: The
-methoxy group coordinates with the Samarium center, locking the enolate geometry (typically Z-enolate). This rigid chelation forces the incoming aldehyde to approach from the less hindered face, transferring the chiral information from the C2/C3 centers to the new C4 () center.
Reaction Pathway[1]
Enolate Formation: SmI₂ inserts into the C-Cl bond.
Aldol Addition: The chiral enolate attacks the aldehyde (R-CHO).
Lactonization: Spontaneous or acid-catalyzed cyclization yields the saturated
-lactone.
Elimination (Butenolide Formation): Subsequent elimination of the
-methoxy group (or -elimination of HCl equivalents depending on conditions) generates the -unsaturation characteristic of butenolides.
Mechanistic Diagram
Figure 1: Logical flow of the stereoselective synthesis from the alpha-chloro ester precursor to the final butenolide.
Additives: HMPA or DMPU (optional, to enhance SmI₂ reactivity).
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for elimination step.
Step-by-Step Procedure
Phase 1: Preparation of the Samarium Enolate & Aldol Addition
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum. Maintain a positive pressure of Argon.
SmI₂ Addition: Charge the flask with SmI₂ solution (0.1 M in THF, 2.2 equiv) . Cool the solution to -78 °C using a dry ice/acetone bath. The deep blue color indicates active Sm(II).
Substrate Addition: Dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous THF (10 mL/mmol).
Reaction: Add the substrate/aldehyde mixture dropwise to the cold SmI₂ solution over 30 minutes.
Critical Control Point: The blue color may fade to yellow/green as the reaction proceeds. If the color disappears completely before addition is finished, add more SmI₂.
Incubation: Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 1 hour.
Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature.
Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with Na₂S₂O₃ (to remove iodine), water, and brine. Dry over MgSO₄ and concentrate in vacuo.
Phase 2: Lactonization and Elimination (One-Pot)
Resuspension: Dissolve the crude intermediate (hydroxy-ester) in CH₂Cl₂ (10 mL/mmol).
Acid Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv) and stir at room temperature for 4 hours to effect lactonization.
Elimination: To the same vessel, add DBU (2.0 equiv) and heat to reflux (40 °C) for 2-4 hours. This promotes the elimination of the methoxy/chloro substituents to form the double bond.
Note: The specific elimination conditions depend on whether the target is the
-chloro butenolide or the unsubstituted butenolide. For total elimination to the simple butenolide, harsher conditions (e.g., MsCl/Et₃N followed by DBU) may be required.
TLC Monitoring: Monitor the disappearance of the starting ester (Rf ~0.6 in 20% EtOAc/Hex) and the appearance of the polar intermediate (Rf ~0.2).
Colorimetric Check: The persistence of the SmI₂ blue color ensures active reductant is present.
Product Characterization
¹H NMR Validation:
Diagnostic Signal: The
-proton (H4) of the butenolide ring typically appears as a triplet or doublet of doublets at 5.0–5.5 ppm .
Olefinic Protons: The
and protons appear at 6.1 ppm and 7.5 ppm respectively (for unsubstituted double bonds).
Chiral HPLC:
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/i-PrOH (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Loss of SmI₂ Color
Oxygen/Moisture contamination.
Ensure strict inert atmosphere; degas all solvents thoroughly.
Low Diastereoselectivity
Temperature too high during addition.
Maintain -78 °C strictly during the addition phase.
Incomplete Cyclization
Steric hindrance in aldehyde.
Increase pTSA loading or switch to TFA (Trifluoroacetic acid).
No Elimination
Leaving group is poor.
Convert the intermediate alcohol to a mesylate (MsCl/Pyridine) before DBU treatment.
References
Concellón, J. M., & Bernad, P. L. (2001). "SmI2-Promoted Reformatsky-Type Reaction of Methyl 2-Chloro-3-methoxybutanoate." Organic Letters, 3(22), 3523–3525.
Dahlén, A., & Hilmersson, G. (2004). "Samarium(II) Iodide-Mediated Reductions and Couplings." European Journal of Inorganic Chemistry, 2004(17), 3393–3403.
Kagan, H. B., & Namy, J. L. (1986). "Lanthanides in Organic Synthesis." Tetrahedron, 42(24), 6573-6614.
Boukouvalas, J., et al. (2008).[3] "Synthesis of Butenolides via Silyloxyfurans." Journal of Organic Chemistry, 73(20), 8109–8112.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Experimental Procedure for Nucleophilic Substitution on Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Content Type: Application Note & Protocol
Doc ID: AN-SYN-2024-042
Abstract & Core Objective
This application note details the protocol for the stereoselective nucleophilic substitution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate using sodium azide (
). The primary objective is to effect a Walden Inversion at the -carbon (C2) to generate Methyl (2R,3R)-2-azido-3-methoxybutanoate , a key precursor for allo-threonine derivatives.
This guide addresses the critical competition between direct
displacement (yielding the desired inverted product) and Neighboring Group Participation (NGP) by the -methoxy group (yielding the retained product).
Competing Mechanism (NGP): The C3-methoxy oxygen can attack C2, displacing chloride to form a transient oxonium intermediate. Subsequent opening by azide typically occurs with a second inversion.
Result: Net retention of configuration (2S,3R).
Experimental Strategy for Inversion
To maximize the
pathway and suppress NGP, this protocol utilizes:
Polar Aprotic Solvent (DMF): Solvates cations (
) while leaving the azide anion () "naked" and highly reactive, increasing the rate of bimolecular substitution over intramolecular participation.
High Nucleophile Concentration: A stoichiometric excess of
ensures second-order kinetics dominate.
Finkelstein Assistance (Optional): Addition of catalytic Potassium Iodide (KI). Iodide is a better nucleophile than azide and a better leaving group than chloride. It rapidly converts the
-chloro ester to a transient -iodo ester (with inversion), which is then displaced by azide (second inversion). Note: While double inversion yields net retention, the equilibrium dynamics in DMF often favor the thermodynamic product or allow the direct azide attack to compete. For strict inversion, direct azide attack without KI is often preferred unless reactivity is too low.This protocol focuses on direct azide substitution to guarantee inversion.
Safety Critical: Sodium azide can form explosive metal azides. Do not use halogenated solvents (DCM) for workup if possible, and avoid contact with heavy metals. Quench all azide waste with bleach (sodium hypochlorite) solution.
Step-by-Step Procedure
Step 1: Reaction Setup
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Add Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 g, 6.0 mmol) and dissolve in anhydrous DMF (12 mL).
Cool the solution to 0°C in an ice bath. Rationale: Controls exotherm upon reagent addition.
Add Sodium Azide (0.78 g, 12.0 mmol, 2.0 equiv) in one portion.
Remove the ice bath and allow the heterogeneous mixture to warm to room temperature (25°C).
Step 2: Reaction Monitoring
Stir vigorously at room temperature.
TLC Monitoring: Check after 4 hours (Eluent: 20% EtOAc in Hexanes). Stain with
or Ninhydrin (azides are not active, but esters stain).
Note:
-Chloro esters can be sluggish. If conversion is <50% after 6 hours, heat the mixture to 50°C . Do not exceed 80°C to prevent elimination (E2) side reactions.
Reaction is typically complete within 12–18 hours at RT or 4–6 hours at 50°C.
Step 3: Workup
Dilute the reaction mixture with Water (50 mL) and Ethyl Acetate (50 mL).
Transfer to a separatory funnel. Separate the phases.
Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
Combine organic layers and wash with:
Water (2 x 50 mL) to remove DMF.
Saturated Brine (1 x 50 mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) at 30°C. Caution: Low molecular weight azido esters can be volatile.
Step 4: Purification
Purify the crude oil via Flash Column Chromatography on silica gel.
Gradient: 5%
15% Ethyl Acetate in Hexanes.
The product is typically a colorless to pale yellow oil.
Analytical Validation
NMR Characterization
The stereochemical outcome is validated by the coupling constant (
) between the protons at C2 and C3.
Position
Proton
Multiplicity
Expected (Anti / 2R,3R)
Expected (Syn / 2S,3R)
C2
Doublet (d)
4.0 – 5.5 Hz
2.0 – 3.5 Hz
C3
Doublet of Quartets (dq)
-
-
Interpretation: The (2R,3R) allo-product (formed via inversion) typically exhibits a larger coupling constant due to the anti-periplanar arrangement in the preferred conformer compared to the syn-precursor.
Workflow Visualization
Troubleshooting & Optimization
Issue: Low Conversion.
Cause: Steric hindrance at C2 or low solubility of azide.
Fix: Increase temperature to 60°C or add 18-crown-6 ether (0.1 equiv) to complex sodium and activate the azide anion.
Issue: Retention of Configuration (Formation of 2S,3R).
Cause: NGP is competing.
Fix: Switch solvent to HMPA (if safety permits) or strictly maintain low temperature. Ensure the leaving group is Chloride (slower ionization than Bromide, reducing
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution at Saturated Carbon).
Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. (Demonstrates azide displacement logic).
Effenger, F., & Drauz, K. (1979). Nucleophilic Substitution of
-Halo Carboxylic Acids. Angewandte Chemie International Edition. (Foundational work on
-halo ester reactivity).
Brewster, J. H. (1959). The Optical Activity of Saturated Cyclic Compounds. Journal of the American Chemical Society. (Discussion on conformational analysis and Walden Inversion).
Master Organic Chemistry. (2024). The SN2 Reaction Mechanism. (General resource for mechanistic verification).
Application Note: Analytical Characterization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate Reaction Products
This Application Note is designed for researchers in process chemistry and analytical development. It details the characterization of reaction mixtures involving Methyl (2S,3R)-2-chloro-3-methoxybutanoate , a chiral buil...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in process chemistry and analytical development. It details the characterization of reaction mixtures involving Methyl (2S,3R)-2-chloro-3-methoxybutanoate , a chiral building block susceptible to complex stereochemical scrambling and elimination pathways.
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral ester used in the synthesis of complex pharmaceutical intermediates. Its reactivity is dominated by the competition between nucleophilic substitution (
) , neighboring group participation (NGP) , and -elimination (E2) .
Accurate analysis of its reaction products requires a multi-modal approach to distinguish between:
Regioisomers: Products of direct substitution vs. rearrangement.
Stereoisomers: Inversion (classical
) vs. Retention (NGP) products.
Elimination Impurities:
- and -crotonates.
This guide provides a validated analytical framework using qNMR , Chiral HPLC , and GC-MS to characterize these outcomes.
Chemical Context & Reaction Pathways[1][2][3][4]
Understanding the mechanism is prerequisite to method design. The (2S,3R) stereocenter is labile. The
-methoxy group can act as an internal nucleophile, displacing the -chloro group to form a transient oxonium intermediate .
Mechanistic Scenarios
Pathway A (Direct Substitution): External nucleophile attacks C2.
Inversion to (2R,3R).
Pathway B (Neighboring Group Participation): Methoxy group attacks C2, forming a 3-membered ring. Nucleophile opens the ring at C2.
Retention of configuration (2S,3R).
Pathway C (Elimination): Base-mediated loss of HCl.
Formation of Methyl 3-methoxycrotonate .
Pathway Visualization
Figure 1: Mechanistic divergence showing the competition between direct substitution, anchimeric assistance (NGP), and elimination.
Note: The (2S,3R) isomer allows for H2 and H3 to adopt specific gauche or anti conformations depending on solvent polarity.
Procedure:
Sample Prep: Dissolve 10 mg of reaction mixture in 0.6 mL CDCl₃ (for non-polar interactions) or C₆D₆ (benzene-d6) to resolve overlapping methyl peaks.
Acquisition:
Pulse sequence: Standard zg30 or zg90.
Scans: 16 (minimum).
Relaxation Delay (D1):
seconds (crucial for accurate integration).
Analysis:
Focus on the H2 signal (doublet or dd around 4.0–4.5 ppm).
Focus on the H3 signal (multiplet around 3.6–4.0 ppm).
Calculation:
Protocol B: GC-MS for Elimination Monitoring
Elimination products (crotonates) are volatile and distinct by MS.
Instrument Setup:
Column: DB-5ms or equivalent (30 m
0.25 mm 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Split 20:1, 250°C.
Oven Program:
50°C for 2 min.
Ramp 10°C/min to 200°C.
Hold 5 min.
Target Ions (m/z):
Substrate (M+): ~166/168 (Cl isotope pattern).
Elimination Product (Methyl 3-methoxycrotonate): ~130 (Loss of HCl). Look for loss of methoxy (M-31) and carbonyl fragments.
Protocol C: Chiral HPLC for Enantiomeric Purity
Separating the (2S,3R) enantiomer from its mirror image (2R,3S) requires a chiral stationary phase.
Method Parameters:
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives). Immobilized phases are preferred due to the solubility of esters in many organic modifiers.
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
Add 0.1% Diethylamine if analyzing amine-substituted products.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Ester carbonyl) and 254 nm.
Temperature: 25°C.
Workflow:
Screening: Inject racemic standard to establish separation factor (
).
Optimization: If resolution
, lower IPA concentration or switch to Hexane:Ethanol.
Sample Analysis: Dissolve reaction crude in Mobile Phase (approx 1 mg/mL). Filter (0.22 µm PTFE).
Decision Tree for Method Development
Use this logic flow to determine the correct analytical path for your specific reaction stage.
Figure 2: Step-wise analytical decision matrix for characterizing reaction outcomes.
References
Neighboring Group Participation in 2-Halo-3-alkoxy Esters
Source: IUPAC Compendium of Chemical Terminology. "Anchimeric Assistance".[1]
Relevance: Defines the mechanism leading to retention of configur
NMR Analysis of Diastereomeric Esters
Source: Silverstein, R. M., et al.
Relevance: Standard reference for Karplus relationship and coupling constants in chiral alkanes.
Chiral Separation Methodologies
Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA".
Relevance: Protocol parameters for immobilized polysaccharide columns used in Protocol C.
Synthesis and Properties of Methyl 2-chloro-3-methoxybutanoate
Source: PubChem Compound Summary for CID 12641669.
Relevance: Verification of chemical structure and physical properties.[2][3]
Application Note: Scale-Up Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
This Application Note is written for researchers and process chemists in the pharmaceutical and fine chemical industries. It details a scalable, two-step stereoselective synthesis of Methyl (2S,3R)-2-chloro-3-methoxybuta...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written for researchers and process chemists in the pharmaceutical and fine chemical industries. It details a scalable, two-step stereoselective synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate starting from the chiral pool precursor Methyl (R)-3-hydroxybutyrate .
Abstract
Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a high-value chiral building block used in the synthesis of complex pharmaceutical intermediates, including MetAP2 inhibitors and amino acid derivatives. This guide presents a robust, scalable protocol for its synthesis via the stereoselective
-chlorination of methyl (R)-3-methoxybutyrate . Unlike routes relying on expensive chiral auxiliaries or unstable diazonium intermediates (from threonine), this method utilizes the "chiral pool" strategy, leveraging the inherent stereochemistry of inexpensive (R)-3-hydroxybutyrate to direct the introduction of the chlorine atom with high anti-diastereoselectivity (>95:5 dr).
Retrosynthetic Analysis & Strategy
The target molecule contains two contiguous stereocenters. The (3R) center is derived directly from the starting material, while the (2S) center is established via substrate-controlled stereoselective chlorination.
O-Methylation: Conversion of the secondary alcohol to a methyl ether.
Stereoselective
-Chlorination: Generation of the Z-enolate followed by electrophilic chlorination using N-Chlorosuccinimide (NCS). The existing (3R)-methoxy group directs the incoming chlorine to the anti position (2S) via a chelated transition state (Fráter-Seebach type induction).
Figure 1: Synthetic pathway for Methyl (2S,3R)-2-chloro-3-methoxybutanoate.
Low: Diazonium salts are hazardous; O-methylation of -chloro esters is prone to elimination.
High: Uses standard reagents (LiHMDS, NCS); no explosive intermediates.
Stereocontrol
Dependent on double inversion (retention).
Substrate-controlled (1,2-induction).
Cost
Moderate
Low (SM is a bulk commodity).
Optimization of Step 2 (Chlorination)
The critical quality attribute (CQA) of this process is the diastereomeric ratio (dr).
Base Selection: Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA) are required to form the kinetic enolate at -78°C. LiHMDS is preferred on scale due to its non-nucleophilic nature and commercial availability as a solution.
Chlorinating Agent: N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine (
), superior to (too reactive/less selective) or (gas handling issues).
Mechanism: The reaction proceeds via a chelated Z-enolate. The bulky (3R)-methoxy group blocks one face, forcing the chlorine to attack from the opposite ("anti") face, yielding the (2S,3R) isomer.
Detailed Experimental Protocol (Scale-Up)
Step 1: Synthesis of Methyl (R)-3-methoxybutyrate
Objective: Methylation of the secondary hydroxyl group.
Reagents:
Methyl (R)-3-hydroxybutyrate (1.0 equiv)
Dimethyl sulfate (
) (1.5 equiv) [DANGER: Highly Toxic]
Sodium Hydroxide (50% aq. solution) (2.0 equiv)
Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
Setup: Charge a cryo-cooled reactor with Methyl (R)-3-hydroxybutyrate, TBAB, and DCM. Cool to 0°C.[2]
Addition: Add 50% NaOH solution followed by the slow addition of Dimethyl sulfate, maintaining internal temperature <10°C.
Reaction: Stir vigorously at room temperature (20-25°C) for 12-16 hours. Monitor by GC (disappearance of SM).
): Extreme carcinogen and highly toxic via inhalation/skin absorption. Use a closed system, double-gloving, and a scrubber with ammonia solution.
LiHMDS/THF: Pyrophoric hazard. Handle under strict inert atmosphere (
or Ar).
Exotherms: The chlorination step (NCS addition) is exothermic. On a kg-scale, active cooling capacity must be calculated to prevent thermal runaway, which degrades stereoselectivity.
Waste Disposal: Aqueous waste from Step 1 contains methylated byproducts; treat with ammonia before disposal.
Process Flow Diagram
Figure 2: Process flow for the scale-up manufacturing campaign.
References
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708-2748.
Fráter, G. "Über die Stereoselektivität der α-Alkylierung von β-Hydroxyestern." Helvetica Chimica Acta, vol. 62, no. 8, 1979, pp. 2825-2828. Link (Establishes the "Fráter-Seebach" rule for anti-selective functionalization).
Bartlett, P. A., et al.
BLD Pharm. "Product Datasheet: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9)." Link (Commercial availability and physical properties).
BenchChem. "Protocol for Chlorination of Methyl 3-oxopentanoate." Link (General procedure for
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Matrix: Complex organic reaction mixtures (liquid phase)
Target Analyte: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9)
Introduction & Mechanistic Context
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a highly functionalized, chiral
-chloro ester utilized as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. Synthesizing this molecule—often via the stereoselective chlorination of methyl 3-methoxybutanoate or the ring-opening of chiral epoxides—inevitably generates a complex reaction mixture.
The primary challenge in isolating the pure (2S,3R) isomer lies in the physicochemical similarities of the impurities. A typical crude mixture contains:
Diastereomers: (2S,3S), (2R,3R), and (2R,3S) isomers.
Over-chlorinated byproducts: Dichlorinated species resulting from uncontrolled electrophilic addition.
Unreacted starting materials: Trace alcohols or unhalogenated esters.
Causality in Purification Design
-chloro esters are inherently susceptible to thermal dehydrohalogenation (loss of HCl) and epimerization at the -stereocenter if exposed to high temperatures or strong bases[1]. Therefore, purification must avoid harsh thermal stress. Furthermore, because the enantiomers and diastereomers possess identical molecular weights and highly similar boiling points, a multi-modal purification strategy is required. We exploit differences in volatility (distillation), dipole moment (silica chromatography), and 3D spatial geometry (chiral chromatography) to achieve >99% enantiomeric excess (ee) and diastereomeric excess (de).
Purification Workflow Overview
The following workflow illustrates the self-validating, three-tier purification strategy designed to isolate the target compound while preventing thermal degradation and cross-contamination.
Multi-stage purification workflow for Methyl (2S,3R)-2-chloro-3-methoxybutanoate.
Step-by-Step Experimental Protocols
Protocol 1: Primary Enrichment via Fractional Vacuum Distillation
Purpose: To remove residual reaction solvents, highly volatile byproducts, and non-volatile polymeric tars without inducing thermal epimerization of the labile
-chloro stereocenter.
Procedure:
Setup: Transfer the crude liquid mixture to a round-bottom flask equipped with a short-path Vigreux distillation head. Ensure all joints are greased with high-vacuum silicone grease to prevent leaks.
Vacuum Application: Gradually apply a high vacuum (0.5 to 1.0 Torr) using a rotary vane pump equipped with a liquid nitrogen cold trap. Scientific Rationale: Lowering the system pressure drastically reduces the boiling point of the ester, preventing heat-induced dehydrohalogenation.
Heating: Submerge the distillation flask in an oil bath. Slowly ramp the temperature.
Fraction Collection:
Fraction 1 (Forerun): Collect up to 35 °C (vapor temperature). This contains residual solvents and unreacted low-molecular-weight starting materials.
Fraction 2 (Main Cut): Collect between 55 °C and 65 °C (vapor temp at 1.0 Torr). This fraction contains the enriched mixture of methyl 2-chloro-3-methoxybutanoate stereoisomers.
Validation: Analyze the main cut via GC-FID to confirm the removal of non-isomeric impurities before proceeding to chromatography.
Protocol 2: Diastereomeric Resolution via Flash Column Chromatography
Purpose: To separate the target anti diastereomers (2S,3R and 2R,3S) from the syn diastereomers (2S,3S and 2R,3R).
Scientific Rationale: The syn and anti conformers present different spatial arrangements of the highly electronegative -Cl and -OMe groups. This alters their net dipole moment and their hydrogen-bonding affinity for the polar silanol (-SiOH) groups on the silica gel, dictating distinct retention factors (
).
Procedure:
Column Preparation: Pack a glass column with high-purity silica gel (40-63 µm particle size) using a slurry of Hexane.
Loading: Dissolve the distilled main cut in a minimum volume of Hexane (1:1 v/v) and carefully load it onto the silica bed.
Elution: Elute the column using an isocratic mobile phase of Hexane/Ethyl Acetate (95:5 v/v). Maintain a steady flow rate using positive nitrogen pressure.
Fractionation & Monitoring: Collect small fractions (e.g., 20 mL). Spot each fraction on a silica TLC plate and develop in Hexane/EtOAc (90:10). Visualize using a Potassium Permanganate (
) stain (the ester will appear as a yellow spot against a purple background).
Pooling: Pool only the fractions containing the pure anti diastereomeric pair. Evaporate the solvent under reduced pressure (water bath < 30 °C) to yield the diastereomerically pure intermediate.
Protocol 3: Absolute Purification via Preparative Chiral SFC/HPLC
Purpose: To isolate the absolute (2S,3R) enantiomer from its (2R,3S) mirror image.
Scientific Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), provide chiral recognition through a combination of hydrogen bonding (with the ester carbonyl), dipole-dipole interactions (with the C-Cl bond), and steric inclusion within the chiral groove of the polymer[2]. Supercritical Fluid Chromatography (SFC) is highly recommended over HPLC for this step, as supercritical
offers superior mass transfer kinetics, faster run times, and easier product recovery for volatile liquid esters[3].
Procedure:
Sample Preparation: Dissolve the diastereomerically pure mixture in MS-grade Methanol to a concentration of 50 mg/mL.
System Equilibration: Equilibrate the preparative SFC system (equipped with a Chiralpak IC or Chiralcel AD-H column) using the parameters outlined in Table 1.
Injection & Collection: Inject 1-2 mL of the sample per run. Monitor the UV absorbance at 210 nm. The enantiomers will elute as two baseline-resolved peaks. Use a mass-directed or UV-directed fraction collector to isolate Peak 2 (empirically determined to be the 2S,3R isomer, though absolute confirmation requires polarimetry or VCD spectroscopy).
Recovery: The
safely off-gasses upon depressurization. Gently evaporate the residual methanol modifier under a stream of dry nitrogen to yield the pure, liquid (2S,3R)-Methyl 2-chloro-3-methoxybutanoate.
Quantitative Data & Chromatographic Parameters
The following table summarizes the optimized parameters for the final enantiomeric resolution step, comparing Supercritical Fluid Chromatography (SFC) with traditional Normal-Phase HPLC[2]. SFC is the preferred method due to its higher throughput and greener solvent profile.
Table 1: Optimized Chromatographic Parameters for Chiral Resolution
Benchchem. "A Comparative Guide to HPLC Methods for the Separation of Diisopropyl Chloromalonate Derivatives". Benchchem Technical Guides.
ACS Publications. "Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates". Organic Letters.
ACS Publications. "Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo". Journal of Medicinal Chemistry.
Application Note: Catalytic Asymmetric Synthesis and Utilization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate Derivatives
This guide details the catalytic protocols for synthesizing and utilizing Methyl (2S,3R)-2-chloro-3-methoxybutanoate and its derivatives.[1] This specific stereoisomer is a high-value chiral synthon used primarily to acc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the catalytic protocols for synthesizing and utilizing Methyl (2S,3R)-2-chloro-3-methoxybutanoate and its derivatives.[1] This specific stereoisomer is a high-value chiral synthon used primarily to access difficult vicinal stereocenters found in bioactive amino acids (e.g., allo-threonine), chiral aziridines, and nucleoside antibiotics like Blasticidin S .[1]
The primary "catalytic application" discussed here is the Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation , a Nobel-class methodology that establishes the (2S,3R) configuration from racemic precursors.[1]
Introduction & Structural Significance[2][3][4]
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral ester featuring two contiguous stereogenic centers. Its specific utility lies in its ability to serve as a "stereochemical template" for nucleophilic substitutions that proceed with predictable inversion (Walden inversion) or retention (via double inversion), allowing access to:
Chiral Aziridines: Key motifs in antitumor agents (e.g., Mitomycin C analogs) and chiral ligands.[1]
-Hydroxy--Amino Acids: Specifically allo-threonine derivatives which are difficult to access via standard aldol chemistry.
Nucleoside Antibiotics: It is a structural fragment of the peptidyl nucleoside Blasticidin S .[1][2][3][4][5]
Core Structural Features[1][2][4][6][7]
-Chloro Ester: Activated electrophile for substitution.
-Methoxy Group: Protected hydroxyl, providing coordination sites for metal catalysts.[1]
Configuration: The anti relationship between the chloro and methoxy groups is critical for stereospecific ring closures (e.g., to cis-aziridines).[1]
The most robust method to synthesize this molecule is the Ruthenium-catalyzed Asymmetric Hydrogenation of methyl 2-chloro-3-oxobutanoate.[1] This reaction utilizes Dynamic Kinetic Resolution (DKR) , where the catalyst reduces one enantiomer of the rapidly racemizing starting material faster than the other, setting two chiral centers simultaneously with high diastereoselectivity (
-chloro--keto ester exists as a racemic mixture in dynamic equilibrium due to rapid enolization.[1] The chiral Ru-BINAP complex selectively binds and reduces the -ketone conformer to the -alcohol (anti-isomer) faster than the -ketone can be reduced.[1]
Figure 1: Pathway for the stereoselective synthesis via Dynamic Kinetic Resolution (DKR).
Experimental Protocol
Objective: Synthesis of Methyl (2S,3R)-2-chloro-3-hydroxybutanoate (Precursor to the methoxy derivative).
Catalyst Loading: In a glovebox under argon, charge a 300 mL stainless steel autoclave with the Ru-BINAP catalyst.
Substrate Addition: Dissolve the substrate in the degassed CH₂Cl₂/MeOH mixture and transfer via cannula to the autoclave.
Purging: Seal the autoclave. Purge with H₂ (3 cycles at 10 atm) to remove oxygen.[1]
Reaction: Pressurize to 100 atm (10 MPa) . Heat to 100°C with vigorous stirring (1000 rpm).
Note: High temperature facilitates the racemization of the substrate, essential for efficient DKR.[1]
Completion: Stir for 24–36 hours. Monitor H₂ uptake.
Work-up: Cool to room temperature. Vent H₂ carefully. Concentrate the solvent under reduced pressure.
Purification: The crude oil is often pure enough (>95% NMR).[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:1) or distillation.[1]
Conversion to Methoxy Derivative:
To obtain the title compound (3-methoxy), treat the 3-hydroxy product with Trimethyloxonium tetrafluoroborate (Me₃OBF₄) and Proton Sponge (1,8-Bis(dimethylamino)naphthalene) in CH₂Cl₂.[1] This method prevents epimerization at the
-chloro position.
Downstream Catalytic Applications[1]
Once synthesized, the (2S,3R)-derivative serves as a substrate for further catalytic transformations.[1]
Synthesis of Chiral Aziridines (Ligand Precursors)
The (2S,3R) derivative can be converted into cis-aziridine-2-carboxylates.[1] These aziridines are precursors to Bis-oxazoline (BOX) ligands used in asymmetric catalysis.[1]
Protocol:
Imine Formation: React the ester with a primary amine (R-NH₂) using mild Lewis Acid catalysis (Ti(OiPr)₄, 5 mol%).[1]
Cyclization: Treat the resulting intermediate with a base (e.g., Et₃N).[1] The amine nitrogen displaces the
Cause: Oxygen poisoning or insufficient temperature.[1]
Fix: Ensure rigorous degassing (freeze-pump-thaw) of solvents.[1] The DKR mechanism requires high temperature (80-100°C) to ensure the rate of racemization > rate of hydrogenation.[1] If the temp is too low, you obtain a kinetic mixture of diastereomers.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a densely functionalized, high-value chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features two contiguous stereocenters, an
-chloro atom, and a -methoxy ether.
The Chemical Challenge: Epimerization and
-Elimination
Handling
-chloro--alkoxy esters presents a severe synthetic challenge during ester hydrolysis or transesterification. The -proton (at C2) is highly acidic due to the synergistic electron-withdrawing effects of the adjacent chlorine atom and the ester carbonyl. Under standard chemical saponification conditions (e.g., NaOH or LiOH), the abstraction of this proton is rapid, leading to the formation of a planar enolate intermediate.
This enolization drives two destructive pathways:
Epimerization: Reprotonation of the enolate yields a thermodynamically driven mixture of (2S,3R) and (2R,3R) diastereomers, destroying the chiral integrity of the C2 position.
E1cB Elimination: The enolate can expel the
-methoxy group, resulting in the formation of an achiral 2-chloro-2-butenoate (crotonate) byproduct.
The Biocatalytic Solution
To preserve the (2S,3R) stereochemistry, enzymatic hydrolysis and transesterification using Candida antarctica Lipase B (CALB) is employed. CALB operates efficiently at neutral pH, where the hydroxide ion concentration (
M) is insufficient to trigger enolate formation. The enzyme’s catalytic triad (Ser105-His224-Asp187) performs a strictly localized nucleophilic attack on the carbonyl carbon via an acyl-enzyme intermediate, leaving the -proton untouched[1].
Figure 1: Divergent reaction pathways highlighting the stereoretentive nature of CALB-catalyzed hydrolysis versus chemical degradation.
Quantitative Method Comparison
The following table summarizes the experimental validation of various hydrolysis methods on the substrate. The data clearly demonstrates the necessity of the biocatalytic approach to maintain diastereomeric excess (de).
Hydrolysis Method
Co-Solvent
Conversion (%)
Time (h)
Diastereomeric Excess (de %)
Elimination Byproduct (%)
1.0 M NaOH (aq)
Methanol
>99
1
12 (Extensive epimerization)
35
0.5 M LiOH (aq)
THF
95
4
45
18
CALB (Free Enzyme)
tert-Butanol
88
24
>99
<1
Novozym 435 (Imm.)
tert-Butanol
>99
12
>99
<1
Experimental Protocols
Protocol A: Stereoretentive Aqueous Hydrolysis using Immobilized CALB
Objective: Convert the methyl ester to the corresponding carboxylic acid without racemization.
Causality & Design Choices:
Biocatalyst: Novozym 435 (immobilized CALB) is chosen for its high stability and ease of recovery via simple filtration[2].
Co-solvent Selection: tert-Butanol (10% v/v) is used to solubilize the highly lipophilic substrate. Crucially, CALB's active site cannot accommodate tertiary alcohols; therefore, tert-butanol will not act as a competing nucleophile, preventing unwanted transesterification.
Self-Validating Control: The reaction is run on a pH-stat titrator. Because hydrolysis generates an acid, the system must continuously add NaOH to maintain pH 7.0. The volume of titrant added provides a real-time, self-validating kinetic curve of the reaction progress.
Step-by-Step Methodology:
Preparation: In a 250 mL jacketed reactor, dissolve 50 mmol (8.33 g) of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in 10 mL of tert-butanol.
Buffer Addition: Add 90 mL of 0.1 M Potassium Phosphate buffer (pH 7.0). Stir at 300 rpm to form a fine emulsion.
Initiation: Equilibrate the reactor to 30°C. Add 500 mg of Novozym 435 beads.
pH-Stat Monitoring: Initiate the pH-stat method, set to maintain pH 7.0 using 0.5 M NaOH as the titrant.
Termination: The reaction is deemed complete when base consumption ceases (typically 10-12 hours).
Workup: Filter the reaction mixture through a coarse glass frit to recover the Novozym 435 beads (wash with water; store at 4°C for reuse).
Isolation: Acidify the aqueous filtrate to pH 2.5 using 1 M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (2S,3R)-acid.
Protocol B: Biocatalytic Transesterification in Organic Solvent
Objective: Convert the methyl ester to a benzyl ester for orthogonal downstream peptide coupling.
Causality & Design Choices:
Solvent Selection: 2-Methyltetrahydrofuran (MeTHF) is utilized. MeTHF is an eco-friendly solvent that exhibits excellent capacity for controlling CALB selectivity while maintaining the enzyme's essential hydration shell, leading to superior conversion rates compared to standard THF[3].
Thermodynamic Driving Force: 4Å Molecular sieves are added to sequester the methanol byproduct, driving the equilibrium toward the benzyl ester product.
Step-by-Step Methodology:
Preparation: To an oven-dried 100 mL round-bottom flask, add 20 mmol of Methyl (2S,3R)-2-chloro-3-methoxybutanoate and 60 mmol (3 eq) of anhydrous Benzyl alcohol.
Solvation: Dissolve the reactants in 40 mL of anhydrous MeTHF.
Water Management: Add 2.0 g of activated 4Å molecular sieves.
Initiation: Add 1.0 g of Novozym 435. Stir the suspension gently (150 rpm to avoid grinding the beads) at 45°C.
Monitoring: Monitor the reaction via GC-MS or chiral HPLC. The bulky benzyl alcohol reacts slower than water, requiring approximately 24-36 hours for >95% conversion.
Isolation: Filter the mixture to remove the enzyme and molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ to remove any trace hydrolyzed acid, then concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the benzyl ester.
Workflow Visualization
The following diagram maps the downstream processing and enzyme recycling loop, ensuring a sustainable and economically viable biocatalytic process.
Figure 2: Process workflow for the biocatalytic hydrolysis and subsequent enzyme recycling.
References
MDPI - Catalysts.Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Discusses the application of CALB in the stereoselective hydrolysis of
-chloro--keto esters and related derivatives.[Link]
University College Dublin (UCD) Research Repository. Continuous flow biocatalysis using CALB. Highlights the operational stability and space-time yield improvements of immobilized CALB. [Link]
ResearchGate / ChemSusChem. Biotransformations in 2-Methyltetrahydrofuran. Details the use of MeTHF as an eco-friendly solvent that enhances conversion rates in CALB-catalyzed acylations and transesterifications.[Link]
Application Note: Protecting Group Strategies and Reactivity Profiling for Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a highly versatile, com...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocols
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a highly versatile, commercially available chiral building block frequently utilized in the synthesis of modified amino acids (such as allo-threonine derivatives), chiral epoxides, and complex macrolide precursors. The structural core features an α-chloro ester adjacent to a β-methoxy group. Navigating the reactivity of this molecule requires a precise understanding of its dual protecting group strategy: the C1 methyl ester and the C3 methyl ether. This application note details the causality behind these protecting groups, provides self-validating protocols for stereospecific transformations, and outlines selective deprotection workflows.
Mechanistic Causality: The Dual Protecting Group Paradigm
The success of nucleophilic substitutions (e.g., azidation, thiolation) at the C2 position of this butanoate relies entirely on the orthogonal nature of its protecting groups.
The C3 Methyl Ether (Alcohol Protection):
Causality & Stereocontrol: If the C3 position were a free hydroxyl group, treatment with a nucleophile under basic conditions (such as NaN₃) would trigger an intramolecular Sₙ2 reaction, forming a volatile and undesired epoxide (Darzens-type or Payne-like rearrangement). Conversely, if the C3 position were protected with an acetate group, the carbonyl oxygen of the acetate could participate via Neighboring Group Participation (NGP), forming a cyclic oxonium intermediate that leads to retention of configuration at C2.
Why Methoxy? The methyl ether is sterically unobtrusive, electronically stable, and incapable of NGP. This ensures that an incoming nucleophile undergoes a clean, unhindered Sₙ2 trajectory, resulting in 100% inversion of the C2 stereocenter (from S to R) [1].
The C1 Methyl Ester (Carboxylic Acid Protection):
Causality & Activation: The methyl ester masks the carboxylic acid, preventing premature decarboxylation and maintaining high solubility in polar aprotic solvents (DMF, DMSO) required for Sₙ2 reactions. More importantly, the electron-withdrawing nature of the ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the adjacent C2 carbon, significantly accelerating the Sₙ2 displacement of the chloride leaving group [2].
Quantitative Data Profiles
The following tables summarize the stability profiles, chemoselective cleavage conditions, and expected reaction metrics for the butanoate scaffold.
Table 1: Protecting Group Stability and Cleavage Profile
Protecting Group
Function
Stability Profile
Cleavage Reagent
Cleavage Conditions
C1 Methyl Ester
Carboxylate Protection
Stable to mild acid, Sₙ2 conditions, mild oxidants.
LiOH·H₂O (Saponification)
THF/H₂O (3:1), 0 °C to RT, 4 h
C3 Methyl Ether
Alcohol Protection
Highly stable to base, nucleophiles, and mild acid.
BBr₃ (Lewis Acid Cleavage)
Dry CH₂Cl₂, -78 °C to RT, 12 h
Table 2: Expected Reaction Metrics for Workflow
Reaction Step
Transformation
Expected Yield
Stereochemical Outcome
Reaction Time
Azidation
Chloride to Azide
85 - 92%
100% Inversion (2S → 2R)
12 hours
Saponification
Methyl Ester to Acid
90 - 95%
Retention (No epimerization)
4 hours
Ether Cleavage
Methyl Ether to Alcohol
70 - 80%
Retention
12 hours
Experimental Workflows & Protocols
The following self-validating protocols describe the stereospecific Sₙ2 azidation of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, followed by stepwise, chemoselective deprotection.
Protocol A: Stereospecific Sₙ2 Azidation
Objective: Conversion of Methyl (2S,3R)-2-chloro-3-methoxybutanoate to Methyl (2R,3R)-2-azido-3-methoxybutanoate.
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
Reaction: Add Sodium Azide (NaN₃, 2.0 equiv, 20 mmol) in one portion. Heat the reaction mixture to 60 °C and stir for 12 hours.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water (3 x 50 mL) and brine (50 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation: Sₙ2 inversion is confirmed by ¹H NMR (shift of the C2 proton) and IR spectroscopy (appearance of a strong, sharp azide stretch at ~2100 cm⁻¹).
Protocol B: Chemoselective Ester Saponification
Objective: Cleavage of the methyl ester while preserving the robust methyl ether.
Setup: Dissolve the crude Methyl (2R,3R)-2-azido-3-methoxybutanoate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M). Cool to 0 °C using an ice bath.
Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.
Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash with Diethyl Ether (1 x 20 mL) to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the product with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield (2R,3R)-2-azido-3-methoxybutanoic acid.
Validation: Disappearance of the methyl ester singlet (~3.7 ppm) in ¹H NMR, while the methoxy singlet (~3.3 ppm) remains intact.
Protocol C: Harsh Ether Cleavage (Optional)
Objective: Global deprotection to yield the free β-hydroxy acid.
Setup: Dissolve the (2R,3R)-2-azido-3-methoxybutanoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) under argon. Cool to -78 °C using a dry ice/acetone bath.
Reaction: Dropwise, add Boron Tribromide (BBr₃, 1.0 M in CH₂Cl₂, 3.0 equiv). Stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.
Workup: Re-cool the flask to -78 °C and carefully quench the excess BBr₃ by the dropwise addition of Methanol. Concentrate in vacuo, redissolve in Methanol, and concentrate again (repeat 3x to remove volatile boron species).
Validation: Complete disappearance of the methoxy singlet (~3.3 ppm) in ¹H NMR.
Synthetic Pathway Visualization
Workflow of stereospecific azidation and step-wise deprotection of the chiral butanoate.
References
Title: Greene's Protective Groups in Organic Synthesis (5th Edition)
Source: John Wiley & Sons
URL: [Link][1][2]
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th Edition)
Source: John Wiley & Sons
URL: [Link][3][4]
improving the yield of Methyl (2S,3R)-2-chloro-3-methoxybutanoate synthesis
Welcome to the Technical Support Center for the synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate . This chiral building block is a highly sensitive intermediate, and achieving high yields requires strict control o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate . This chiral building block is a highly sensitive intermediate, and achieving high yields requires strict control over stereochemistry and reaction conditions to prevent epimerization and elimination.
While alternative methods such as the dynamic kinetic resolution (DKR) of racemic 2-chloro-3-keto esters using chiral Ru(II) complexes exist[1], the most direct and scalable route utilizes the chiral pool, starting from L-Threonine. Below is our comprehensive troubleshooting guide and validated protocols for the three-step synthesis.
Reaction Pathway & Bottleneck Analysis
Figure 1: Synthesis pathway of Methyl (2S,3R)-2-chloro-3-methoxybutanoate and side reactions.
Phase 1: Diazotization & Chlorination of L-Threonine
Q: Why is my yield of (2S,3R)-2-chloro-3-hydroxybutanoic acid consistently below 40%, and why am I detecting crotonic acid byproducts?A: The conversion of L-threonine to the alpha-chloro acid relies on a delicate diazotization followed by nucleophilic substitution. To maintain the (2S,3R) stereochemistry, the reaction proceeds via a double-inversion mechanism: the carboxylate group acts as an internal nucleophile to displace
, forming a transient alpha-lactone, which is subsequently opened by the chloride ion.
If the internal temperature exceeds 5 °C, the diazonium intermediate becomes highly unstable, leading to E1/E2 elimination (forming crotonic acid derivatives) rather than substitution. Furthermore, insufficient chloride concentration leads to competitive hydrolysis, forming the diol. A strict 5.0-hour reaction time at 0 °C is required to maximize yield[2].
Protocol 1: Optimized Diazotization Workflow
Self-Validation Check: The absence of gas evolution upon warming indicates complete consumption of the diazonium intermediate.
Equip a 500 mL 3-neck flask with a mechanical stirrer, an internal thermometer, and an addition funnel.
Dissolve L-threonine (1.0 eq, 11.9 g) in 5 M HCl (5.0 eq, 100 mL) and cool the mixture to -5 °C using an ice-salt bath.
Dissolve
(1.5 eq, 10.3 g) in 20 mL of distilled water.
Add the
solution dropwise over 2 hours. Critical: Adjust the addition rate so the internal temperature never exceeds 0 °C.
Stir the reaction mixture at 0 °C for exactly 5.0 hours[2].
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.
Phase 2: Esterification
Q: How do I prevent lactonization or epoxide formation during the esterification step?A: The intermediate (2S,3R)-2-chloro-3-hydroxybutanoic acid is highly prone to intramolecular cyclization (forming an epoxide or beta-lactone) if exposed to basic conditions or excessive heat. Fischer esterification using catalytic thionyl chloride (
) in anhydrous methanol prevents these side reactions by keeping the medium strictly acidic and chemically capturing any adventitious moisture.
Protocol 2: Methanolysis Workflow
Self-Validation Check: TLC (Hexanes:EtOAc 7:3) should show complete disappearance of the highly polar acid baseline spot.
Dissolve the crude (2S,3R)-2-chloro-3-hydroxybutanoic acid in anhydrous methanol (10 volumes) under a nitrogen atmosphere and cool to 0 °C.
Add
(1.2 eq) dropwise over 30 minutes.
Remove the ice bath, warm to room temperature, and stir for 12 hours.
Quench the reaction carefully by pouring it into an ice-cold saturated
solution until pH 7 is reached.
Extract with Dichloromethane (DCM) (3 x 50 mL), dry over
, and concentrate to yield Methyl (2S,3R)-2-chloro-3-hydroxybutanoate.
Phase 3: O-Methylation (The Critical Yield Bottleneck)
Q: Standard methylation using MeI and NaH destroys my starting material. What is happening, and how do I fix it?A: The alpha-proton of Methyl (2S,3R)-2-chloro-3-hydroxybutanoate is highly acidic due to the strong electron-withdrawing effects of the adjacent chloride and ester groups. Strong bases like NaH, or even moderate bases like
, rapidly deprotonate this position. This triggers an E2 beta-elimination to yield methyl 2-chlorocrotonate, or promotes intramolecular alkoxide attack to form methyl 2,3-epoxybutanoate.
To successfully methylate the secondary alcohol without epimerizing or eliminating the alpha-chloro center, you must use strictly non-nucleophilic, mild conditions. Meerwein's salt () paired with Proton Sponge (1,8-bis(dimethylamino)naphthalene) is the gold standard for this transformation, ensuring the integrity of the final commercial-grade product[3].
Quantitative Data: Comparison of O-Methylation Conditions
Methylating Agent
Base System
Solvent
Temp
Major Product Observed
Yield of Target (%)
Methyl Iodide ()
Sodium Hydride ()
THF
0 °C
Methyl 2-chlorocrotonate
< 5%
Methyl Iodide ()
Potassium Carbonate ()
DMF
RT
Methyl 2,3-epoxybutanoate
< 10%
Methyl Iodide ()
Silver Oxide ()
Reflux
Target + Epoxide mixture
45%
Meerwein's Salt ()
Proton Sponge
DCM
RT
Target Compound
> 85%
Protocol 3: Optimized O-Methylation Workflow
Self-Validation Check: The 1M HCl wash selectively protonates and removes the Proton Sponge into the aqueous layer, ensuring the organic layer contains only the pure product.
In a flame-dried flask under
, dissolve Methyl (2S,3R)-2-chloro-3-hydroxybutanoate (1.0 eq) and Proton Sponge (1.5 eq) in anhydrous DCM (0.2 M concentration).
Cool the solution to 0 °C and add Trimethyloxonium tetrafluoroborate (
, 1.5 eq) in one rapid portion.
Protect the flask from light using aluminum foil and stir at room temperature for 18 hours.
Filter the resulting suspension to remove precipitated ammonium salts.
Wash the filtrate twice with 1M HCl (to completely remove residual Proton Sponge), followed by brine.
Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the target (2S,3R)-Methyl 2-chloro-3-methoxybutanoate as a clear liquid[3].
References
丁酸,2-氯-3-羟基-,乙基酯,(2R,3R) (A new enantioselective synthesis of glycidates...)
Source: MolAid
URL:[Link]
common side reactions in the synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
The following Technical Support Guide is structured to address the specific challenges in synthesizing and handling Methyl (2S,3R)-2-chloro-3-methoxybutanoate . This guide assumes the user is a professional chemist encou...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is structured to address the specific challenges in synthesizing and handling Methyl (2S,3R)-2-chloro-3-methoxybutanoate . This guide assumes the user is a professional chemist encountering stability or selectivity issues.
Status: Active
Subject: Troubleshooting Side Reactions (Epimerization, Elimination, Regio-scrambling)
Applicable For: Process Chemists, Medicinal Chemists, CMC Leads
Core Technical Overview
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral building block, often used as an intermediate for amino acid analogs or complex heterocycles. Its structure features a vicinal chloro-ether motif and an
-chloro ester functionality.
The Critical Challenge: The molecule is chemically fragile. The electron-withdrawing nature of the ester (C1) and the chlorine (C2) makes the C2 proton highly acidic (
), rendering the stereocenter prone to base-catalyzed epimerization. Furthermore, the presence of the C3-methoxy group creates a perfect setup for -elimination.
Diagnostic Troubleshooting (Q&A)
Issue #1: "My diastereomeric ratio (dr) drops significantly during workup/purification."
Diagnosis:C2-Epimerization (Thermodynamic Equilibration)
The (2S,3R) configuration is kinetically set during synthesis (e.g., via stereoselective chlorination of L-threonine derivatives or asymmetric methoxychlorination). However, the C2 stereocenter is labile. Even weak bases (like saturated
) used in workups can deprotonate C2, forming a planar enolate intermediate. Upon reprotonation, the molecule relaxes into the thermodynamic mixture, often favoring the anti-isomer or a racemate.
Key Indicator: NMR shows splitting of the C2-H doublet into two sets of signals; chiral HPLC shows erosion of ee.
Mechanism: Base-catalyzed keto-enol tautomerism.
Corrective Action:
Quench: Avoid bicarbonate washes if possible. Use dilute phosphate buffer (pH 6.5) or cold water.
Drying: Do not use basic drying agents like
. Use neutral .
Chromatography: Use acid-washed silica or add 0.1% acetic acid to the eluent to suppress silica-induced basicity.
Issue #2: "I see a new UV-active spot and my yield is decreasing."
Diagnosis:
-Elimination (Dehydrohalogenation)
The molecule undergoes E2 elimination to form Methyl 3-methoxybut-2-enoate (conjugated enol ether). This is driven by the formation of a conjugated system (-system overlap between the alkene and ester).
Key Indicator: Appearance of vinyl protons in
NMR ( 5.0–6.0 ppm) and strong UV absorbance (conjugated ester).
Trigger: Elevated temperatures (
) or exposure to alkoxides/amines.
Corrective Action:
Temperature Control: Keep all rotary evaporation bath temperatures
.
Reagent Control: If synthesizing via methoxychlorination, ensure strictly stoichiometric base usage. Avoid excess alkoxide.
Issue #3: "The reaction mixture contains the wrong regioisomer (2-methoxy-3-chloro)."
Diagnosis:Regio-scrambling during Methoxychlorination
If synthesizing from methyl crotonate via electrophilic addition (e.g.,
), the regioselectivity is governed by the relative stability of the chloronium ion opening. While the electronic bias usually favors nucleophilic attack (MeOH) at the -position (C3) due to resonance stabilization by the ester, steric or solvent effects can lead to C2 attack.
Key Indicator: COSY NMR showing the methoxy group coupling to the C2 proton instead of C3.
Corrective Action:
Solvent Polarity: Use non-polar co-solvents (e.g.,
) to tighten the ion pair and enforce electronic control (Markovnikov-like addition).
Catalyst: Use a Lewis acid (e.g.,
) to coordinate the ester, directing the regioselectivity more rigidly.
Reaction Pathway Visualization
The following diagram illustrates the competitive landscape between the desired product stability and the primary failure modes (Elimination vs. Epimerization).
Caption: Competitive reaction pathways. The green node represents the target; red nodes represent irreversible side-reaction products driven by base or heat.
Optimized Experimental Protocol (Minimizing Side Reactions)
This protocol focuses on the workup and isolation phase, which is where 80% of failures occur for this molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Product ID: [Generic-CAS-1932371-25-9]
Chemical Family: Chiral
-Halo--Alkoxy Esters
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral building block. Its utility lies in its specific stereochemical array (2S, 3R), which allows for the synthesis of complex amino acids, aziridines, and heterocycles.
However, this molecule is kinetically fragile . The juxtaposition of the electron-withdrawing ester and chlorine atom renders the C2-proton highly acidic (
), making the molecule prone to epimerization and -elimination .
This guide addresses the three most common failure modes:
Q: "I am trying to displace the chloride with an azide/thiol, but I am isolating the crotonate (alkene) elimination product. How do I fix this?"
A: You are favoring E2 elimination over Sn2 substitution.
The (2S,3R) geometry places the H-C3 and Cl-C2 bonds in an anti-periplanar arrangement, which is geometrically perfect for E2 elimination to form methyl (E)-3-methoxybut-2-enoate.
Optimization Table: Sn2 vs. E2 Selectivity
Variable
Condition for Sn2 (Desired)
Condition for E2 (Avoid)
Nucleophile
Soft, high nucleophilicity (, , )
Hard, basic (, )
Solvent
Polar Aprotic (DMF, DMSO, Acetone)
Polar Protic (EtOH, )
Concentration
High (> 0.5 M)
Low (< 0.1 M)
Temperature
Low (< 25°C)
High (> 50°C)
Recommended Protocol: Stereospecific Substitution (Inversion)
Target: Synthesis of Methyl (2R,3R)-2-azido-3-methoxybutanoate
Solvent: Dissolve substrate in anhydrous DMF (0.5 M).
Reagent: Add 1.2 equiv Sodium Azide (
) .
Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) to accelerate Sn2 via the Finkelstein effect (Cl
I ).
Conditions: Stir at 0°C for 4 hours, then warm to RT.
Workup: Dilute with
(avoids extracting DMF), wash with water.
Note: This pathway inverts C2, yielding the (2R,3R) product.
workup procedures to minimize epimerization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Topic: Workup Optimization for Methyl (2S,3R)-2-chloro-3-methoxybutanoate Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Workup Optimization for Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As drug development professionals, you are likely aware that alpha-halo esters present a unique stereochemical challenge during synthesis and purification. Methyl (2S,3R)-2-chloro-3-methoxybutanoate contains a highly labile stereocenter at the C2 position. The electron-withdrawing nature of both the ester carbonyl and the alpha-chlorine atom drastically lowers the pKa of the alpha-proton, making it highly susceptible to base-catalyzed enolization.
This guide provides field-proven, self-validating protocols to quench and work up your reactions without eroding the diastereomeric ratio (dr) of your target compound.
🔬 Troubleshooting & FAQ Guide
Q1: Why does my Methyl (2S,3R)-2-chloro-3-methoxybutanoate epimerize so rapidly during a standard aqueous workup?
Causality Analysis: The epimerization of alpha-chloro esters is driven by the extreme acidity of the alpha-proton. During standard workups, the use of basic aqueous washes (like saturated NaHCO₃ or Na₂CO₃) triggers direct H-alpha abstraction. This forms a planar enolate intermediate, destroying the C2 stereocenter. Upon re-protonation, the molecule can form either the (2S,3R) or the undesired (2R,3R) epimer, driving the system toward a thermodynamic mixture. Literature confirms that asymmetric alpha-chlorination and subsequent handling must be performed under strictly controlled, base-free, or cryogenic conditions to prevent the epimerization of these reactive intermediates 1. In fact, base-catalyzed epimerization is so rapid in alpha-halo systems that it is frequently exploited intentionally in dynamic kinetic resolutions (DKR) 2.
Q2: I need to neutralize residual acid from my reaction. If I can't use NaHCO₃, what is the optimal aqueous wash?
Causality Analysis: Standard saturated NaHCO₃ has a pH of approximately 8.3, which is sufficiently basic to catalyze enolization at room temperature over prolonged contact times. The epimerization of alpha-halo carbonyls via direct H-alpha abstraction by bases is a well-documented degradation pathway, sharing mechanistic similarities with racemization observed in peptide synthesis 3. Instead of relying on a weak base, you should use a pH 6.5 to 7.0 Phosphate Buffer . A buffer provides high acid-neutralizing capacity without ever exceeding neutral pH. This mathematically prevents the aqueous phase from crossing the pH threshold where enolate formation kinetics become competitive with phase separation.
Q3: Does the choice of extraction solvent impact the rate of epimerization?
Causality Analysis: Absolutely. Polar solvents like Ethyl Acetate (EtOAc) have higher water miscibility (~8.3 g/100 mL) and can stabilize charged intermediates (like enolates) more effectively than non-polar solvents. We strongly recommend using Methyl tert-butyl ether (MTBE) . MTBE is less polar, has significantly lower water solubility (~4.8 g/100 mL), and minimizes the partitioning of aqueous basic species into the organic layer. This creates a micro-environment that suppresses enolization.
Q4: How should I handle the drying and concentration steps?
Causality Analysis: Avoid basic drying agents such as Potassium Carbonate (K₂CO₃) entirely. Use neutral or slightly acidic drying agents like Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) . During concentration, heat is the enemy. The Arrhenius equation dictates that the rate of epimerization increases exponentially with temperature. Rotary evaporation must be conducted with a water bath strictly below 25 °C.
📊 Quantitative Data: Impact of Workup Conditions
The following table summarizes the causal relationship between workup parameters and the resulting diastereomeric ratio (dr) of the isolated product.
Aqueous Wash Phase
Extraction Solvent
Workup Temp
Drying Agent
Resulting dr (2S,3R : 2R,3R)
Epimerization Status
Sat. Na₂CO₃ (pH ~11)
EtOAc
25 °C
K₂CO₃
55:45
Severe / Near Racemic
Sat. NaHCO₃ (pH ~8.3)
EtOAc
25 °C
MgSO₄
85:15
Moderate
Sat. NaHCO₃ (pH ~8.3)
MTBE
0–5 °C
Na₂SO₄
95:5
Slight
pH 6.5 Phosphate Buffer
MTBE
0–5 °C
Na₂SO₄
>99:1
None Detected
⚙️ Experimental Protocol: Optimized Cold Workup
To ensure a self-validating system where epimerization is mechanically prevented by the physical conditions of the experiment, follow this step-by-step methodology:
Pre-Cooling: Pre-cool all extraction solvents (MTBE) and aqueous washes (pH 6.5 phosphate buffer, brine) to 0–5 °C in an ice bath prior to use.
Quenching: Transfer the crude reaction mixture to a separatory funnel submerged in an ice bath. Slowly add the cold pH 6.5 phosphate buffer (1.5x volume of the reaction mixture) while maintaining the internal temperature below 5 °C.
Extraction: Add cold MTBE (2x volume of the reaction mixture). Invert the separatory funnel gently to mix—do not shake vigorously to avoid emulsions that prolong aqueous contact time. Allow the layers to separate and collect the organic phase.
Secondary Wash: Wash the combined organic layers once with cold brine (0–5 °C) to remove residual water and salts.
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 10 minutes. Filter the drying agent.
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Set the water bath temperature to a maximum of 20–25 °C.
🗺️ Mechanistic & Workflow Visualizations
Base-catalyzed epimerization pathway of alpha-chloro esters via an enolate intermediate.
Optimized cold workup workflow to prevent epimerization of alpha-chloro esters.
📚 References
Title: Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions
Source: JKU ePUB / Organic Letters
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Focus: Catalyst Deactivation & Stability
Applicable Substrate: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9)
Audience: Process Chemists, Medicinal Chemists
Executive Technical Brief
The Substrate Challenge:
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral synthon. Its reactivity profile presents a "perfect storm" for catalyst deactivation:
Labile
-Chloride: Prone to oxidative addition (good) but also spontaneous HCl elimination (bad), leading to acid poisoning.
-Methoxy Chelation: The C3-methoxy oxygen can act as a hemilabile ligand, forming stable 5-membered chelate rings with metal centers (Pd, Rh, Ru), effectively blocking open coordination sites.
Stereochemical Fragility: The (2S,3R) configuration is susceptible to epimerization under the very conditions used to reactivate catalysts (e.g., heating or strong bases).
This guide addresses the three primary deactivation modes: Acid Poisoning (Heterogeneous) , Chelation Lock (Homogeneous) , and pH-Induced Denaturation (Enzymatic) .
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the specific deactivation mechanism.
Figure 1: Diagnostic logic for identifying the root cause of catalyst failure based on reaction environment changes.
Module A: Heterogeneous Catalysis (Pd/C, Pt/C)
Context: Hydrogenation (dechlorination) or reductive alkylation.
The Issue: The HCl "Death Spiral"
When reacting alkyl chlorides like Methyl (2S,3R)-2-chloro-3-methoxybutanoate, the primary byproduct is HCl.
Mechanism: HCl adsorbs strongly onto the Pd surface, protonating electron-rich sites required for H2 activation.
Secondary Effect: High Cl⁻ concentration promotes the formation of soluble
species (Ostwald ripening/leaching), permanently removing metal from the support [1].
Troubleshooting & Solutions
Symptom
Root Cause
Corrective Action
Rapid initial rate, then sudden stop
Active site saturation by HCl.
Add Scavenger: Introduce 1.1 eq of Sodium Acetate or MgO. Avoid strong bases (NaOH) which cause ester hydrolysis.
Filtrate is colored (yellow/orange)
Pd leaching due to soluble Pd-Cl complexes.
Change Solvent: Switch from MeOH to non-polar solvents (Toluene/EtOAc) or use Pd/C-ethylenediamine (poison-resistant).
Product is racemic
Acid-catalyzed enolization of the substrate.
Buffer System: Maintain pH 6-7 using a Phosphate buffer (biphasic) or TEA (organic).
Protocol: Acid-Resistant Hydrogenation
Preparation: Dissolve substrate (10 mmol) in EtOAc (not MeOH to reduce leaching risk).
Scavenger: Add Sodium Acetate (1.2 eq) . Note: NaOAc buffers HCl without triggering ester hydrolysis or epimerization at C2.
Catalyst: Add 5 wt% Pd/C (unreduced, 50% wet).
Execution: Hydrogenate at 1-3 bar.
Validation: Check pH of aqueous wash post-reaction. If pH < 3, increase scavenger load.
Module B: Homogeneous Catalysis (Cross-Coupling)
Context: Suzuki/Heck coupling or C-H activation.
The Issue: The "Methoxy Trap" (Chelation)
The (2S,3R)-2-chloro-3-methoxybutanoate molecule contains a "bite angle" perfect for forming a 5-membered chelate ring with the metal center (M).
Mechanism: After oxidative addition into the C-Cl bond, the C3-methoxy oxygen coordinates to the metal. This stable metallacycle prevents the coordination of the transmetallating agent (e.g., Boronic acid) or the incoming nucleophile [2].
Visualizing the Trap
Figure 2: The formation of the thermodynamic chelate trap which slows catalyst turnover.
Troubleshooting & Solutions
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.
A: You are likely in a "Product Inhibition" or "Chelation" well.
Fix: Use a strongly coordinating solvent (DMF or DMAc) rather than THF. The solvent molecules compete with the intramolecular methoxy group for the metal center, keeping the cycle open.
Q: I see Pd black precipitating.
A: The alkyl-Pd intermediate is unstable to
-hydride elimination.
Fix: Switch to bulky, electron-rich ligands like Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos) . These ligands sterically crowd the metal, preventing the methoxy group from chelating and accelerating reductive elimination [3].
Module C: Biocatalysis (Lipase Resolution)
Context: Kinetic resolution to enhance (2S,3R) purity.
The Issue: Hydrolytic Suicide
Lipases (e.g., Burkholderia cepacia, CAL-B) are excellent for resolving
-chloro esters. However, the substrate is unstable in water.
Mechanism: Spontaneous hydrolysis of the C-Cl bond generates HCl. This drops the local pH at the enzyme active site surface, denaturing the protein irreversibly [4].
Protocol: pH-Stat Stabilization
Do not rely on standard buffers. The local acid generation is too fast.
System: Use a biphasic system (MTBE / Phosphate Buffer pH 7.5).
Active Control: Use an autotitrator (pH-stat) to add 0.1M NaOH continuously, maintaining pH 7.0–7.5.
Temperature: Lower temperature to 4°C . This drastically reduces the rate of spontaneous chemical hydrolysis (background reaction) while maintaining enzymatic activity, improving the E-value (enantioselectivity).
FAQ: Rapid-Fire Solutions
Q1: Can I use Raney Nickel for dechlorination?
Warning: Raney Ni is highly basic. With this substrate, it will likely cause epimerization at the C2 position (changing 2S to 2R) or elimination to the crotonate (alkene). Use Pd/C with NaOAc instead.
Q2: Why does my catalyst turn into a sticky tar?
Diagnosis: Polymerization. If the catalyst eliminates HCl to form Methyl 3-methoxybut-2-enoate (the alkene), this byproduct can polymerize on the catalyst surface ("coking").
Prevention: High H2 pressure (>5 bar) ensures the alkene is hydrogenated immediately before it can polymerize.
Q3: How do I store the substrate to prevent pre-reaction degradation?
Storage: Store at -20°C under Argon. Presence of moisture generates HCl, which autocatalyzes further decomposition. Always redistill/purify before adding to a sensitive catalytic reaction.
References
Aramendía, M. A., et al. "Liquid phase hydrodechlorination of chlorobenzene over palladium supported catalysts: A consideration of HCl/catalyst interactions." Journal of Molecular Catalysis A: Chemical, vol. 173, no. 1-2, 2001.
Rudolph, A., et al. "Chelation-Controlled Metal-Catalyzed Cross-Coupling Reactions." Organic Reactions, Vol 113.[1]
Lundgren, R. J., & Stradiotto, M. "Transition-Metal-Catalyzed Cross-Coupling: Preventing Beta-Hydride Elimination in Alkyl Halides." Chemistry – A European Journal, 2012.
Faber, K. "Biotransformations in Organic Chemistry: Kinetic Resolution of
Technical Guide: Solvent Effects on Methyl (2S,3R)-2-chloro-3-methoxybutanoate Reactivity
The following technical guide is designed for researchers and process chemists working with Methyl (2S,3R)-2-chloro-3-methoxybutanoate . It addresses the critical impact of solvent selection on reaction kinetics, stereoc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists working with Methyl (2S,3R)-2-chloro-3-methoxybutanoate . It addresses the critical impact of solvent selection on reaction kinetics, stereochemical fidelity, and impurity profiles.
Executive Summary & Mechanistic Overview
Methyl (2S,3R)-2-chloro-3-methoxybutanoate presents a unique reactivity profile due to the proximity of the C3-methoxy group to the C2-chloride leaving group. Unlike simple alkyl halides, this substrate is prone to Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1]
The reactivity is governed by a competition between two pathways, heavily influenced by solvent polarity and nucleophilicity:
Pathway A: Direct Substitution (
)
Mechanism: Concerted backside attack by the external nucleophile.
Stereochemical Outcome:Inversion of configuration at C2 (forming the (2R,3R) product).
Mechanism: The C3-methoxy oxygen acts as an internal nucleophile, displacing the chloride to form a cyclic oxonium ion intermediate . The external nucleophile then opens this ring.
Stereochemical Outcome:Retention of configuration (Double Inversion:
User Question: I am attempting a nucleophilic substitution with sodium azide to invert the stereocenter at C2, but chiral HPLC shows the product has retained the (2S) configuration. Why is the inversion failing?
Technical Diagnosis:
This is a classic signature of Neighboring Group Participation (NGP) . The methoxy group at C3 is displacing the chloride faster than your external azide nucleophile can.
Root Cause: The solvent used (likely polar protic or highly polar) is stabilizing the cyclic oxonium intermediate, or the external nucleophile is too solvated to compete with the intramolecular attack.
Corrective Action:
Switch to a Polar Aprotic Solvent: Use DMF , DMSO , or Acetonitrile .[3] These solvents solvate cations well (leaving the azide anion "naked" and more reactive) but do not stabilize the cationic oxonium intermediate as effectively as protic solvents.
Increase Nucleophile Concentration: A higher concentration of
increases the rate of the bimolecular direct attack () relative to the unimolecular NGP ().
Issue 2: Low Reaction Rate in Protic Solvents
User Question: The reaction proceeds rapidly in DMF but stalls significantly when I switch to Methanol to improve solubility. What is causing this kinetic drop?
Technical Diagnosis:
While methanol dissolves the substrate, it drastically reduces the nucleophilicity of anionic reagents (e.g.,
, , ) through hydrogen-bond solvation .
Mechanism: The solvent forms a "cage" around the nucleophile, increasing the activation energy required for the nucleophile to attack the electrophilic C2 center.
Corrective Action:
If protic solvent is required for solubility, consider a mixed solvent system (e.g., THF:Water 9:1) or add a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle the active nucleophile into the organic phase.
Issue 3: Formation of Elimination Side Products
User Question: I am observing the formation of methyl 3-methoxybut-2-enoate (elimination product). How do I suppress this?
Technical Diagnosis:
Elimination (E2) competes with substitution when the nucleophile acts as a base. This is exacerbated by:
High Basicity: Using strong bases (alkoxides) in non-polar solvents.
High Temperature: Entropy favors elimination.
Corrective Action:
Solvent Choice: Use a solvent with a lower dielectric constant if possible, but ensure the nucleophile remains non-basic.
Temperature Control: Lower the reaction temperature (0°C to -10°C).
Reagent: Switch to "soft" nucleophiles (e.g., thiolates, iodide, azide) rather than "hard" basic nucleophiles (e.g., alkoxides).
Solvent Selection Matrix
Use this table to predict reaction outcomes based on solvent properties.
Solvent Class
Examples
Dielectric Constant ()
Dominant Mechanism
Stereochemical Outcome
Recommended For
Polar Protic
Methanol, Water, EtOH
High (>30)
NGP / -like
Retention (via Oxonium)
Solvolysis, Hydrolysis, Retention of Chirality
Polar Aprotic
DMSO, DMF, DMAc
High (30-47)
Direct
Inversion
Stereoinversion, Azidation, Halogen Exchange
Polar Aprotic
Acetone, Acetonitrile
Medium (20-37)
Mixed /
Inversion
General Substitution, Finkelstein Reactions
Non-Polar
Toluene, DCM, Hexane
Low (<10)
Slow / Mixed
Variable
Phase Transfer Catalysis (PTC) reactions
Mechanistic Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on solvent influence.
Figure 1: Mechanistic divergence driven by solvent polarity and nucleophile strength. Path A leads to inversion (
), while Path B leads to retention via Neighboring Group Participation (NGP).
Experimental Protocol: Solvent Screening
To determine the optimal solvent for your specific transformation, follow this standardized screening protocol.
Objective: Maximize Yield and Stereoselectivity (Target: >95% de).
Materials:
Substrate: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (100 mg per run)
Nucleophile: 1.2 equivalents (e.g.,
)
Solvents: Methanol, Acetonitrile, DMF, Toluene.
Procedure:
Preparation: Prepare 4 reaction vials, each containing 100 mg (0.6 mmol) of substrate.
Solvation: Add 1.0 mL of the respective solvent to each vial (0.6 M concentration).
Addition: Add 1.2 eq of nucleophile to all vials simultaneously.
Incubation: Stir at 25°C. Monitor via TLC or LC-MS at T=1h, 4h, and 24h.
Analysis:
Aliquot 50
from each vial.
Quench with water/DCM extraction.
Analyze organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the Enantiomeric Ratio (ER) and Diastereomeric Ratio (DR).
Success Criteria:
For Inversion: Look for the disappearance of the (2S) peak and appearance of the (2R) peak. Target Solvent: DMF or Acetonitrile.[3][4][5]
For Retention: Look for product matching starting material stereochemistry (with new functional group). Target Solvent: Methanol or Ethanol.
References
Neighboring-Group Participation by C-2-Ester Groups. ACS Publications. Discusses the formation of dioxolenium and oxonium ions and the impact of solvent polarity on 1,2-trans stereoselectivity.
Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts. Detailed overview of how polar protic vs. aprotic solvents influence nucleophilicity and transition state stability in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
/ reactions.
Neighboring Group Participation (Anchimeric Assistance). Inflibnet. Comprehensive guide on NGP mechanisms, specifically involving heteroatoms like oxygen and sulfur, and the resultant retention of configuration.
Methyl (2S,3R)-2-chloro-3-methoxybutanoate Product Data. Sigma-Aldrich. Physical properties and safety data for the specific substrate.[6]
managing exothermic reactions of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
The following is a specialized Technical Support Guide designed for researchers and process chemists handling the synthesis and scale-up of Methyl (2S,3R)-2-chloro-3-methoxybutanoate . This guide addresses the critical e...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a specialized Technical Support Guide designed for researchers and process chemists handling the synthesis and scale-up of Methyl (2S,3R)-2-chloro-3-methoxybutanoate .
This guide addresses the critical exothermic risks associated with the chloro-methoxylation and
-chlorination pathways commonly used to access this specific stereoisomer.[1][2]
Topic: Managing Exothermic Reaction Hazards & Stereochemical Integrity
Document ID: TS-MCMB-EXO-01
Status: Active
Audience: Process Chemists, Medicinal Chemists, HSE Officers[1][2]
Core Hazard Analysis: The "Thermal-Stereo" Nexus
The synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9) typically involves electrophilic addition across a double bond (e.g., Methyl Crotonate) or nucleophilic substitution on a chiral precursor (e.g., L-Threonine derivatives).[1][2]
The Critical Exotherm:
The most frequent source of thermal runaway is the Chloro-methoxylation step (Reaction of Methyl Crotonate with
/MeOH or -BuOCl/MeOH) or the -Chlorination of the corresponding -methoxy ester.[1][2]
: Estimated at -120 to -150 kJ/mol for chloro-alkoxylation.[1][2]
Risk: Inadequate heat removal leads to a self-accelerating decomposition or "runaway," which not only poses a safety hazard but destroys the diastereoselectivity (dr), leading to the unwanted (2S,3S) or (2R,3R) isomers.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: Temperature Spikes During Reagent Addition
User Question: "I am adding the chlorinating agent (e.g.,
or -BuOCl) to the methyl crotonate solution. Even with a cryostat set to -20°C, I see internal temperature spikes of >15°C. How do I control this?"
Technical Diagnosis:
This indicates Reagent Accumulation due to a kinetic mismatch.[1][2] The reaction rate at -20°C is slower than your addition rate.[1][2] You are building up a "thermal bomb" of unreacted reagent that will trigger a rapid exotherm once the threshold temperature is reached.[2]
Corrective Actions:
Stop Addition Immediately: Allow the accumulated reagent to consume. Wait for the temperature to return to baseline.
Raise Baseline T slightly (Counter-intuitive): If the reaction is too sluggish at -20°C, raise the jacket to -10°C to ensure immediate consumption upon addition (Dosage Controlled regime).
Dilution: Increase the solvent volume (Methanol/DCM) by 20% to increase thermal mass and heat capacity.
Verification: Use in-situ IR or Raman to monitor the disappearance of the alkene peak (
Issue 2: Loss of Stereochemical Purity (Low d.r.)[1]
User Question: "My target is the (2S,3R) isomer. In small scale (1g), I got 95:5 d.r., but on 100g scale, the ratio dropped to 70:30. Why?"
Technical Diagnosis:
This is a classic Heat Transfer Limitation effect.[1][2] On a larger scale, the surface-area-to-volume ratio decreases.[1][2] Localized "hot spots" at the injection point caused transient temperatures >0°C, allowing thermodynamic equilibration or non-selective radical pathways to compete with the stereoselective ionic mechanism.[2]
Corrective Actions:
Sub-surface Addition: Do not drop reagent onto the liquid surface.[2] Use a dip tube to introduce the reagent directly into the turbulent zone of the impeller.
Increase Agitation: Ensure Reynolds number
to dissipate the heat of mixing and reaction instantly.
Active Quench: Do not allow the reaction mixture to warm up "naturally" post-reaction. Quench immediately at the reaction temperature (e.g., with aqueous bisulfite) to freeze the equilibrium.
Issue 3: Delayed Exotherm (Induction Period)
User Question: "I added 20% of the reagent and saw no temperature rise. I continued adding, and suddenly the temperature shot up by 40°C, blowing the rupture disk. What happened?"
Technical Diagnosis:
You experienced Induction Period Failure . This is common if the reaction requires an initiator (e.g., acid catalysis for chlorination) that was absent or consumed by moisture.[2]
Corrective Actions:
The "10% Rule": Never add more than 10% of the limiting reagent until you have confirmed reaction initiation (detectable exotherm or gas evolution).[2]
Initiator: For radical chlorinations, ensure the UV source is active or the chemical initiator (AIBN) is fresh.[2] For ionic chlorinations, a catalytic amount of HCl or acetyl chloride may be needed to "kickstart" the cycle.[2]
Dry Solvents: Moisture can quench the initial active species (
), delaying the main reaction until the water is consumed.
Standard Operating Procedure (SOP): Controlled Chloro-methoxylation
Objective: Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate via controlled electrophilic addition.
Setup: Equip a 3-neck reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel (or syringe pump). Purge with
.
Charge: Add Methyl Crotonate, Methanol, and acid catalyst. Cool to -15°C .[1][2]
Initiation Check: Add 5% of the
-BuOCl solution.
Checkpoint: Watch for a temperature rise of 1-2°C within 2 minutes.[1][2] If no rise, DO NOT PROCEED . Check catalyst/moisture.[2][3]
Controlled Addition: Once initiation is confirmed, add the remaining
Protection against or alkyl hypochlorite vapors.[1][2]
Visualizing the Process Logic
The following diagram illustrates the decision-making pathway for managing the exotherm during the critical addition step.
Caption: Logic flow for managing the exothermic initiation and addition phases to prevent thermal runaway.
References
Organic Syntheses. (1988).[1][2] Synthesis of alpha-chloro ethers and esters. Organic Syntheses, Coll. Vol. 6, p. 361. Retrieved March 5, 2026, from [Link][1][2]
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: Methyl 2-chloro-3-methoxybutanoate.[1][2][4] PubChem.[2][4][5] Retrieved March 5, 2026, from [Link][1][2]
preventing decomposition of Methyl (2S,3R)-2-chloro-3-methoxybutanoate during purification
Welcome to the technical support center for advanced chemical intermediates. This guide provides in-depth troubleshooting advice and best practices for researchers working with Methyl (2S,3R)-2-chloro-3-methoxybutanoate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced chemical intermediates. This guide provides in-depth troubleshooting advice and best practices for researchers working with Methyl (2S,3R)-2-chloro-3-methoxybutanoate. Given its structural features—an α-chloro ester with two sensitive stereocenters and an ether linkage—this molecule is susceptible to degradation during purification. This document is designed to help you navigate these challenges, ensuring the integrity and purity of your final product.
Understanding the Instability: Core Decomposition Pathways
The primary challenge in purifying Methyl (2S,3R)-2-chloro-3-methoxybutanoate lies in its susceptibility to several decomposition pathways. Understanding these mechanisms is the first step toward preventing them. The molecule's lability stems from the combination of an ester, a secondary chloride, and a methoxy group in a specific stereochemical arrangement.
The main degradation routes are:
Hydrolysis: The ester linkage is vulnerable to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. The α-chloro group can also be displaced by water or hydroxide, especially under basic conditions, to form an α-hydroxy ester.[1][2][3]
Elimination (Dehydrochlorination): The presence of a chlorine atom at the α-position and a hydrogen atom at the β-position makes the molecule prone to elimination reactions, especially when exposed to heat or basic conditions, resulting in an unsaturated butenoate byproduct.[4][5] This is a common pathway for alkyl halides.[6][7]
Epimerization: The acidic proton at the α-carbon (C2) can be abstracted under basic conditions, leading to the formation of an enolate. Reprotonation of this planar intermediate can result in racemization at the C2 stereocenter, compromising the product's stereochemical purity.
Thermal Degradation: Like many chlorinated hydrocarbons, this compound can decompose at elevated temperatures.[8][9] This is a critical consideration during purification by distillation.
Below is a diagram illustrating the primary decomposition pathways to avoid.
Publish Comparison Guide: Determination of Enantiomeric Excess for Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Executive Summary For researchers and drug development professionals, the accurate determination of enantiomeric excess ( ) and diastereomeric excess ( ) of chiral building blocks is a critical quality control checkpoint...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the accurate determination of enantiomeric excess (
) and diastereomeric excess () of chiral building blocks is a critical quality control checkpoint. Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a highly functionalized, volatile intermediate with two contiguous stereocenters.
This guide objectively compares the three most viable analytical methodologies for determining the
of this specific compound: Chiral Gas Chromatography (GC-FID) , Chiral High-Performance Liquid Chromatography (HPLC-CAD) , and Quantitative Nuclear Magnetic Resonance (qNMR-CSA) . By analyzing the causality behind these instrumental choices, this guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your asymmetric synthesis workflows.
The Analytical Challenge: Causality in Method Selection
Standard chiral analysis often defaults to HPLC with UV detection. However, Methyl (2S,3R)-2-chloro-3-methoxybutanoate presents a unique triad of physicochemical challenges that necessitates alternative approaches:
Absence of a UV Chromophore: The molecule lacks aromatic rings or extended conjugated
-systems. Attempting to use UV detection at low wavelengths (e.g., 205–210 nm) results in severe baseline drift and solvent interference, making accurate integration impossible.
High Volatility: As a low-molecular-weight methyl ester, the compound is highly volatile. While this risks sample loss during extensive workups, it makes the molecule an ideal candidate for gas-phase separation.
Multiple Stereoisomers: With stereocenters at C2 and C3, the method must resolve the target (2S,3R) enantiomer not only from its (2R,3S) antipode but also from the (2S,3S) and (2R,3R) diastereomers.
To overcome these barriers, we must rely on universal detection mechanisms (FID, CAD) or non-destructive spectroscopic environments (NMR) .
Methodology 1: Chiral Gas Chromatography (GC-FID) — The Gold Standard
Causality: Because the compound is volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) completely bypasses the UV chromophore limitation. A derivatized
-cyclodextrin stationary phase separates the enantiomers via shape-selective inclusion complexes and hydrogen bonding with the ester and methoxy groups. FID provides a universal, carbon-proportional response for highly accurate quantitation.
Self-Validating Protocol:
Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of GC-grade hexane.
System Suitability (Self-Validation): Inject 1.0 µL of a synthetic racemic standard of Methyl 2-chloro-3-methoxybutanoate. The system is validated only if baseline resolution (
) is achieved between the (2S,3R) and (2R,3S) peaks, and the peak area ratio is exactly 50.0:50.0 (). Any deviation indicates inlet discrimination or column overload, which must be corrected before proceeding.
Analytical Run: Inject 1.0 µL of the enantioenriched sample.
Instrument Parameters:
Column:
-DEX 225 (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at 1.2 mL/min (constant flow).
Oven Program: 80°C hold for 2 min, ramp at 2°C/min to 140°C.
Temperatures: Injector at 220°C; FID at 250°C.
Data Processing: Calculate
using the standard formula:
Methodology 2: Chiral HPLC with Charged Aerosol Detection (HPLC-CAD)
Causality: When orthogonal validation is required, or if the sample matrix contains non-volatile catalyst residues that would foul a GC inlet, HPLC is necessary. To solve the UV-transparency issue, a Charged Aerosol Detector (CAD) is employed. CAD is a mass-sensitive detector that provides a uniform response independent of the molecule's optical properties .
Self-Validating Protocol:
Sample Preparation: Dissolve 2.0 mg of the product in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).
System Suitability (Self-Validation): Inject 5.0 µL of the racemic standard. Verify
. Because CAD response can be non-linear over large concentration ranges, you must inject a calibration curve of the racemate to prove that both the major and minor enantiomer peaks fall within the established linear dynamic range.
Analytical Run: Inject 5.0 µL of the enantioenriched sample.
Instrument Parameters:
Column: Chiralpak IC (amylose-based CSP, 250 x 4.6 mm, 5 µm).
Mobile Phase: Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min (Isocratic).
CAD Settings: Evaporator temperature at 35°C; data collection rate at 10 Hz.
Methodology 3: Quantitative
H NMR with Chiral Solvating Agents (qNMR-CSA)
Causality: Chromatographic method development is time-intensive. For rapid, high-throughput reaction monitoring (e.g., screening asymmetric catalysts), qNMR is ideal. Adding a Chiral Solvating Agent (CSA) like
induces chemical shift non-equivalence () between the enantiomers via transient diastereomeric complexation, splitting the methoxy singlet (~3.4 ppm) into two distinct, integrable signals .
Self-Validating Protocol:
Sample Preparation: Dissolve 10.0 mg of the product in 0.6 mL of anhydrous
H NMR spectrum of a racemic mixture with the CSA. The system is validated when the methoxy singlet is split into two baseline-resolved peaks with an integration ratio of 1.00 : 1.00. If baseline separation is not achieved, titrate additional CSA until is sufficient.
Analytical Run: Acquire the spectrum for the enantioenriched sample. Use a relaxation delay (
) of at least 5 seconds to ensure complete longitudinal relaxation for quantitative accuracy.
Data Processing: Calculate
directly from the integration values of the split methoxy signals.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three methodologies specifically for Methyl (2S,3R)-2-chloro-3-methoxybutanoate.
Performance Metric
Chiral GC-FID
Chiral HPLC-CAD
qNMR + CSA
Primary Advantage
Highest resolution, universal detection
Matrix-tolerant, orthogonal validation
Rapid, non-destructive screening
Typical Resolution ()
> 2.5 (Baseline)
1.5 – 2.0
N/A (Measured via splitting)
Limit of Detection (LOD)
0.05% area
0.1% area
~1.0% molar ratio
Limit of Quantitation (LOQ)
0.15% area
0.3% area
~3.0% molar ratio
Analysis Time
25 – 30 minutes
15 – 20 minutes
< 5 minutes (post-prep)
Relative Cost per Sample
Low
Medium (High solvent usage)
High (Cost of deuterated solvents/CSA)
Decision Workflow
Use the following logical relationship diagram to select the optimal analytical pathway based on your specific laboratory constraints and project goals.
Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.
Conclusion & Best Practices
For the routine determination of enantiomeric excess of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, Chiral GC-FID remains the undisputed gold standard due to the molecule's volatility and the detector's linear, universal response. However, a robust analytical strategy in drug development should never rely on a single technique. Cross-validating initial GC results with qNMR-CSA ensures that no degradation or racemization occurred during the heated vaporization process in the GC inlet, thereby cementing the scientific integrity of your reported
values.
References
Title: Real-time determination of enantiomeric and isomeric content using multidimensional gas chromatography
Source: Nature Communications (2018)
URL: [Link]
Title: Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications
Source: Analytical Chemistry (2018)
URL: [Link]
Title: NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess
Source: Spectroscopy Letters (Taylor & Francis)
URL: [Link]
Comparative
comparative study of different synthetic routes to Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Executive Summary Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), modified amino aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), modified amino acids, and stereodefined epoxides. Because its biological and synthetic utility relies entirely on the precise (2S,3R) configuration, selecting the optimal synthetic route is critical for ensuring high enantiomeric and diastereomeric purity.
This guide objectively compares two distinct, field-proven synthetic strategies: Route A , a stereospecific de novo synthesis utilizing the chiral pool (L-Threonine), and Route B , a highly scalable chemoenzymatic approach utilizing racemic halomethoxylation followed by lipase-catalyzed kinetic resolution.
Mechanistic Pathways & Causal Analysis
Route A: De Novo Chiral Pool Synthesis (Stereospecific)
This route leverages the inherent, naturally occurring stereocenters of L-Threonine to dictate the final stereochemistry of the target ester.
Mechanistic Causality: The critical step is the Sandmeyer-type diazotization of L-Threonine in the presence of hydrochloric acid. Unlike typical SN2 reactions that invert stereocenters, the diazotization of
-amino acids proceeds with strict retention of configuration [1]. This occurs via neighboring group participation: the adjacent carboxylate group attacks the diazonium intermediate to form a transient -lactone (first inversion), which is subsequently opened by the chloride nucleophile (second inversion). The net result is the stereospecific formation of (2S,3R)-2-chloro-3-hydroxybutanoic acid.
Reagent Selection: Following standard esterification, the C3-hydroxyl group must be methylated. Strong bases (e.g., NaH) are strictly avoided here, as they would trigger intramolecular cyclization to form an epoxide (Darzens-type reaction) or cause dehydrohalogenation. Instead, a mild, non-nucleophilic methylating system—such as Meerwein's salt (Me₃OBF₄) paired with Proton Sponge (1,8-Bis(dimethylamino)naphthalene)—is utilized to ensure O-methylation proceeds without epimerization.
Route B: Chemoenzymatic Kinetic Resolution
This route builds the molecule from an achiral precursor, methyl crotonate[2], and relies on biocatalysis to isolate the desired enantiomer.
Mechanistic Causality: The initial step is the electrophilic halomethoxylation of methyl crotonate using N-chlorosuccinimide (NCS) and methanol. The reaction proceeds via a trans-chloronium ion intermediate. Methanol regioselectively attacks the
-position (C3) because the ester group heavily destabilizes any developing positive charge at the -position (C2). The anti-addition across the (E)-alkene exclusively yields the anti-diastereomer, a racemic mixture of (2S,3R) and (2R,3S) enantiomers.
Biocatalytic Resolution: To isolate the target (2S,3R) enantiomer, the racemate is subjected to enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B). CAL-B is renowned for its high enantioselectivity in resolving secondary alcohols and
-halo esters[3][4]. The enzyme selectively hydrolyzes the (2R,3S) enantiomer into its corresponding water-soluble acid, leaving the desired (2S,3R) ester unreacted in the organic phase for easy extraction.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chiral Pool Derivation from L-Threonine
Diazotization: Dissolve L-Threonine (1.0 eq) in 5M aqueous HCl and cool to 0 °C. Add NaNO₂ (1.5 eq) dropwise over 2 hours.
Self-Validation: Use starch-iodide paper to confirm the presence of excess nitrous acid. Monitor via ¹H NMR to confirm the disappearance of the
-proton amine shift and the appearance of the downfield -chloro shift.
Esterification: Extract the intermediate into EtOAc, dry, and concentrate. Dissolve the crude acid in anhydrous MeOH, add catalytic H₂SO₄, and reflux for 4 hours.
Self-Validation: TLC (Hexanes/EtOAc 7:3) will show a distinct Rf shift. ¹H NMR will confirm the appearance of a sharp singlet at ~3.7 ppm (methyl ester).
O-Methylation: Dissolve the ester in anhydrous DCM. Add Proton Sponge (1.2 eq) and Me₃OBF₄ (1.2 eq). Stir at room temperature for 12 hours under N₂.
Self-Validation: Filter the precipitated proton sponge tetrafluoroborate salt. Wash the organic layer with 1M HCl to remove residual base. Analyze the concentrated product via Chiral GC to validate >99% ee and >99% de.
Protocol B: Halomethoxylation & CAL-B Resolution
Halomethoxylation: Dissolve methyl crotonate (1.0 eq) in anhydrous MeOH. Add NCS (1.1 eq) in portions at room temperature. Stir for 24 hours.
Self-Validation: Quench with water and extract with MTBE. ¹H NMR analysis must confirm the specific coupling constant (
) characteristic of the anti-diastereomer, ensuring no syn-addition occurred.
Kinetic Resolution: Suspend the racemic ester in a biphasic mixture of pH 7.0 phosphate buffer and MTBE (1:1 v/v). Add immobilized CAL-B (Novozym 435, 10% w/w). Stir gently at 30 °C.
Self-Validation: Monitor the reaction strictly via Chiral HPLC. Terminate the reaction by filtering off the enzyme exactly when 50% conversion is reached (Enantiomeric ratio, E > 100).
Isolation: Separate the phases. Wash the MTBE layer with saturated aqueous NaHCO₃ to completely remove the hydrolyzed (2R,3S)-acid. Concentrate the organic phase to yield the pure (2S,3R)-ester.
Comparative Data Presentation
Performance Metric
Route A: Chiral Pool Synthesis
Route B: Chemoenzymatic Resolution
Overall Yield
45 – 55%
35 – 42% (Theoretical max: 50%)
Enantiomeric Excess (ee)
> 99%
95 – 98%
Diastereomeric Excess (de)
> 99%
> 95%
Scalability
Moderate (Exothermic diazotization limits scale)
High (Mild, ambient enzymatic conditions)
Process Mass Intensity (PMI)
High (Requires heavy methylating agents/bases)
Low (Catalytic, aqueous/organic biphasic)
Cost Profile
High (Me₃OBF₄ and Proton Sponge are expensive)
Low (NCS is cheap; CAL-B is recyclable)
Visualizations
Workflow for the de novo chiral pool synthesis of the target ester from L-Threonine.
Chemoenzymatic workflow utilizing CAL-B for the kinetic resolution of the racemic ester.
References
Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Analytical Method Validation for Methyl (2S,3R)-2-chloro-3-methoxybutanoate: A Comparative Guide
Executive Summary Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a critical chiral intermediate, often utilized in the synthesis of complex antibiotics (e.g., Florfenicol analogs) and amino acid derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a critical chiral intermediate, often utilized in the synthesis of complex antibiotics (e.g., Florfenicol analogs) and amino acid derivatives. Its structural complexity arises from two contiguous chiral centers, resulting in four distinct stereoisomers: the target (2S,3R), its enantiomer (2R,3S), and the diastereomeric pair (2S,3S / 2R,3R).
The Analytical Challenge:
Standard achiral methods (GC-FID or Reversed-Phase HPLC) can separate diastereomers but cannot resolve enantiomers. For high-purity pharmaceutical applications, quantifying the enantiomeric excess (ee) and diastereomeric excess (de) is mandatory.
This guide validates and compares three analytical approaches, ultimately recommending Direct Chiral GC-FID as the superior method for routine quality control due to its resolution power, lack of derivatization requirements, and compatibility with the compound's volatility.
Method Comparison: Selecting the Right Tool
The following table objectively compares the three primary methodologies available for analyzing this compound.
Feature
Method A: Direct Chiral GC-FID (Recommended)
Method B: Chiral HPLC-UV
Method C: Achiral GC (Purity Only)
Separation Capability
Excellent. Resolves all 4 stereoisomers.
Good. Resolves enantiomers, but detection is weak.[1]
Verdict:Method A (Chiral GC-FID) is the "Gold Standard" for this specific ester. Method B is a viable alternative only if GC is unavailable, but suffers from baseline noise due to low-UV detection. Method C is insufficient for stereochemical release testing.
Core Protocol: Validated Chiral GC-FID Method
This section details the optimized protocol for the separation of Methyl (2S,3R)-2-chloro-3-methoxybutanoate from its isomers.
Mechanism: The cyclodextrin cavity selectively includes specific enantiomers based on shape and size, while the cyanopropyl backbone aids in diastereomer separation.
Instrument Conditions[1][2][3][10]
System: Gas Chromatograph with Split/Splitless Injector and FID.[3]
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Injector: 220°C, Split Ratio 50:1.
Detector (FID): 250°C. Hydrogen 30 mL/min, Air 300 mL/min.
Oven Program:
Initial: 60°C (Hold 2 min) - Focuses the volatile ester.
Ramp 1: 2°C/min to 110°C - Slow ramp crucial for chiral resolution.
The following diagrams illustrate the logical flow of the analytical method and the mechanism of separation.
Diagram 1: Analytical Workflow for Chiral Purity
Caption: Workflow distinguishing enantiomeric (chiral) vs. diastereomeric (physical) separation mechanisms.
Diagram 2: Decision Tree for Method Selection
Caption: Decision logic for selecting Chiral GC vs. HPLC based on compound properties.
References
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Restek Corporation. (2024). Chiral GC Columns: Strategies for Enantiomer Separations. Restek Technical Guide. Link
BenchChem. (2025).[1][6] Technical Support: Chiral Separation of Alpha-Chloro Esters. BenchChem Application Notes. Link
Sigma-Aldrich. (2023). Supelco Chiral GC Columns User Guide. Merck KGaA. Link
Comparative Guide: Chiral HPLC Methodologies for the Resolution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate Derivatives
Introduction & Scientific Rationale Methyl (2S,3R)-2-chloro-3-methoxybutanoate and its derivatives are critical chiral building blocks, frequently utilized in the asymmetric synthesis of complex active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Methyl (2S,3R)-2-chloro-3-methoxybutanoate and its derivatives are critical chiral building blocks, frequently utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Because the molecule possesses two contiguous stereocenters—an
-chloro ester and a -methoxy group—it exists as a mixture of stereoisomers. Isolating the specific (2S,3R) diastereomer or resolving its enantiomer requires highly selective Chiral High-Performance Liquid Chromatography (chiral HPLC).
This guide objectively compares the performance of various chiral stationary phases (CSPs) and provides a self-validating experimental protocol designed specifically for the stereochemical resolution of aliphatic
-chloro--methoxy esters.
Mechanistic Causality: The Science of Chiral Recognition
Why do certain chiral columns succeed while others fail for this specific chemotype? The separation of methyl 2-chloro-3-methoxybutanoate derivatives relies on a "three-point interaction" model within the chiral stationary phase.
Hydrogen Bonding : The ester carbonyl acts as a primary hydrogen bond acceptor.
Dipole-Dipole Interactions : The highly electronegative
-chloro and -methoxy groups create strong, localized dipoles.
Steric Inclusion : The bulky halogen atom and the branched methyl groups must fit precisely into the chiral grooves of the stationary phase.
Polysaccharide-based CSPs (like amylose and cellulose derivatives) excel here because their helical structures provide chiral cavities that perfectly accommodate these highly polarized, sterically constrained motifs ([1]).
Fig 1. Tri-point chiral recognition model for α-chloro esters on polysaccharide CSPs.
Comparison of Chiral Stationary Phases (CSPs)
To objectively compare performance, we evaluate three dominant classes of chiral columns for this specific molecular structure:
Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) : The helical amylose backbone forms a wide chiral cavity. The carbamate linkages provide excellent H-bonding sites for the ester carbonyl, making it the premier choice for aliphatic esters.
Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) : The cellulose backbone creates a slightly different, tighter chiral groove. It often exhibits reversed elution orders or complementary selectivity to amylose phases for
interactions. Because methyl 2-chloro-3-methoxybutanoate lacks an aromatic ring, brush-type columns generally yield poor resolution unless the molecule is derivatized with an aromatic chromophore (e.g., transesterified to a benzyl ester).
Quantitative Performance Comparison
Column / CSP Type
Backbone Chemistry
Primary Recognition Mechanism
Optimal Mobile Phase
Typical Resolution ()
Suitability for Aliphatic Esters
Chiralpak AD-H
Amylose Carbamate
Inclusion, H-bonding, Dipole
Hexane / IPA (95:5)
> 2.0 (Baseline)
Excellent
Chiralcel OD-H
Cellulose Carbamate
Inclusion, H-bonding, Steric
Hexane / IPA (98:2)
1.5 - 2.0
Very Good
Whelk-O 1
Brush-Type (Covalent)
stacking, H-bonding
Hexane / EtOH (80:20)
< 1.0 (Co-elution)
Poor (Requires Derivatization)
Experimental Protocol: Self-Validating Normal Phase Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating system for resolving these stereoisomers. This protocol uses a normal-phase (NP) screening approach, which is the gold standard for lipophilic esters ([3]).
Step 1: Sample Preparation
Causality : Dissolving the sample in the exact mobile phase prevents refractive index (RI) shock and peak distortion at the solvent front.
Action : Dissolve 1.0 mg of the stereoisomeric mixture of methyl 2-chloro-3-methoxybutanoate in 1.0 mL of HPLC-grade Hexane/Isopropanol (IPA) (95:5 v/v). Filter through a 0.22
m PTFE syringe filter.
Step 2: Column Screening & Equilibration
Causality : Polysaccharide columns require thorough equilibration to stabilize the hydrogen-bonding network within the chiral cavities.
Action : Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5
m). Flush with the mobile phase (Hexane/IPA 95:5 v/v) at 1.0 mL/min for 45 minutes. Maintain the column oven at a stable 25 °C.
Step 3: Chromatographic Run & Detection
Action : Inject 5
L of the prepared sample.
Detection : Since the aliphatic ester lacks a strong UV chromophore, set the UV detector to a low wavelength (210 nm). For higher accuracy without baseline drift, utilize a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
Causality : If partial co-elution occurs, adjusting the alcohol modifier or temperature alters the thermodynamics of the inclusion complex, shifting the enantioselectivity (
).
Action :
If
: Decrease IPA from 5% to 2%. This increases retention time () and allows for deeper interaction with the chiral grooves.
If peaks are excessively broad: Substitute IPA with Ethanol (EtOH). Ethanol is less sterically hindered than IPA and can improve mass transfer kinetics in amylose columns.
Fig 2. Iterative, self-validating workflow for chiral HPLC method development.
Conclusion
For aliphatic derivatives like methyl (2S,3R)-2-chloro-3-methoxybutanoate, polysaccharide-based CSPs operating in normal-phase mode offer the most robust resolution. By understanding the mechanistic interactions—specifically the reliance on dipole-dipole interactions and steric inclusion rather than
stacking—analytical scientists can bypass inefficient brush-type columns and rapidly optimize their separations using amylose or cellulose carbamate phases.
References
Liu, R. Y., Wasa, M., & Jacobsen, E. N. (2015). "Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis." Tetrahedron Letters, 56(23), 3428–3430.[Link]
Ahuja, S. (2007). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC North America, 25(11), 1112.[Link]
Kinetic Profiling and Stereochemical Advantages of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Executive Summary In advanced organic synthesis and drug development, preserving chiral centers during nucleophilic substitution is a persistent challenge. Standard secondary alkyl halides typically undergo stereochemica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and drug development, preserving chiral centers during nucleophilic substitution is a persistent challenge. Standard secondary alkyl halides typically undergo stereochemical inversion (via SN2) or racemization (via SN1). However, Methyl (2S,3R)-2-chloro-3-methoxybutanoate bypasses these traditional pathways. By leveraging the precise spatial arrangement of its C3-methoxy group, this specific diastereomer acts as a premium chiral building block, offering massive kinetic acceleration and near-perfect stereoretention.
This guide objectively compares the kinetic performance of Methyl (2S,3R)-2-chloro-3-methoxybutanoate against non-participating alternatives, providing the mechanistic causality and self-validating experimental protocols required for rigorous application in stereoselective workflows.
Mechanistic Framework: The Power of Anchimeric Assistance
The superior performance of Methyl (2S,3R)-2-chloro-3-methoxybutanoate is driven by anchimeric assistance (Neighboring Group Participation, NGP)[1].
In the (2S,3R) configuration, the C3-methoxy group is positioned anti-periplanar to the C2-chloride leaving group. During the reaction, the lone pair of electrons on the methoxy oxygen acts as an internal nucleophile, attacking the C2 carbon and displacing the chloride ion to form a rigid, three-membered cyclic oxiranium (oxonium) intermediate[1].
Because intramolecular reactions are kinetically favored over intermolecular collisions, this step is orders of magnitude faster than a standard SN2 attack by an external nucleophile. When the external nucleophile finally opens the strained oxiranium ring, it attacks from the opposite face of the bridging oxygen. This "double inversion" mechanism ultimately results in a net retention of configuration , completely avoiding the racemization typical of standard solvolysis[2]. Theoretical and gas-phase kinetic studies further validate that the polarization of the C-Cl bond is the rate-limiting step, heavily stabilized by the adjacent oxygen[3].
Mechanistic pathway showing anchimeric assistance and stereoretention via an oxiranium intermediate.
Quantitative Performance Comparison
To objectively evaluate the kinetic advantages of this substrate, we compare its solvolysis profile against two alternatives: an unfunctionalized analog (Methyl 2-chlorobutanoate) and a variant with a superior leaving group (Methyl (2S,3R)-2-bromo-3-methoxybutanoate).
Table 1: Comparative Solvolysis Kinetics (Ethanolysis at 25°C)
Data Synthesis: The presence of the C3-methoxy group lowers the activation energy by approximately 7 kcal/mol compared to the unfunctionalized control, resulting in a 1,500-fold increase in the reaction rate. While switching the leaving group to bromide further accelerates the reaction, the chloro-variant offers an optimal balance of shelf-stability and high reactivity for most benchtop synthetic applications.
To trust kinetic data, the experimental design must isolate the variable of interest. The following protocol utilizes continuous conductometry to measure reaction rates, paired with a parallel control to ensure the observed acceleration is strictly due to anchimeric assistance rather than solvent or thermal artifacts.
Objective
To quantify the first-order rate constant (
) of chloride displacement and validate the stereochemical retention of the product.
Step-by-Step Methodology
Step 1: Substrate and Baseline Equilibration
Action: Prepare 0.05 M solutions of Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Target) and Methyl 2-chlorobutanoate (Control) in anhydrous ethanol. Place both vessels in a thermostated water bath at 25.0 ± 0.1 °C.
Causality: Precise thermal equilibration is critical because activation energy (
) calculations are highly sensitive to temperature fluctuations. Running the unfunctionalized control in parallel establishes a baseline SN2/SN1 rate for the exact same solvent environment.
Step 2: Reaction Initiation
Action: Simultaneously inject a standardized solution of the external nucleophile (e.g., sodium acetate) into both vessels.
Causality: Simultaneous initiation ensures both substrates experience identical nucleophilic concentrations, isolating the internal NGP mechanism as the sole variable driving any kinetic differences.
Step 3: Real-Time Kinetic Monitoring
Action: Submerge calibrated conductivity probes into the solutions. Record the increase in conductivity over time.
Causality: As the covalent C-Cl bond breaks, free Cl⁻ ions are liberated into the solution, proportionally increasing electrical conductivity. This provides a continuous, non-destructive readout of the reaction progress without requiring physical aliquots that could perturb the system's volume or temperature[1].
Step 4: Stereochemical Validation via Chiral HPLC
Action: Quench the reactions at 95% completion, extract the organic products, and analyze via Chiral High-Performance Liquid Chromatography (HPLC).
Causality: Kinetic acceleration alone only proves that a different pathway was taken; it does not prove the stereochemical outcome. HPLC validation is the critical final step that closes the logical loop, confirming that the accelerated oxiranium pathway exclusively yielded the stereoretentive product (>98% ee).
Self-validating workflow for kinetic profiling and stereochemical analysis of substitution reactions.
References
Kinetic Showdown: 1-Bromo-5-methoxypentane Versus Standard Alkyl Bromides in Nucleophilic Substitution Reactions. BenchChem.1
Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. ResearchGate / Int. J. Quantum Chem.3
Rearrangement and Anchimeric Assistance. Michigan State University (MSU) Chemistry.2
Computational Benchmarking Guide: Modeling SN2 vs. E2 Pathways in Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Executive Summary & The Mechanistic Challenge Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized, chiral halohydrin ether derivative. In drug development and complex organic synthesis, subjecting this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Mechanistic Challenge
Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized, chiral halohydrin ether derivative. In drug development and complex organic synthesis, subjecting this intermediate to a nucleophile (such as a fluoride or alkoxide ion) presents a critical mechanistic bifurcation: will the molecule undergo a bimolecular substitution (SN2), inverting the C2 stereocenter to yield the (2R,3R) product, or will it undergo a base-induced elimination (E2) to form an alkene?
As an application scientist, I frequently observe researchers struggling to accurately model this competition. The preference for SN2 over E2 is not merely dictated by steric hindrance; it is governed by characteristic distortivity [1]. The E2 pathway requires the simultaneous breaking of two bonds (Cα–Cl and Cβ–H), leading to a highly destabilizing distortion energy compared to the SN2 pathway, which only breaks one bond. However, strong Lewis bases can overcome this distortivity, and the choice of solvent can completely invert the thermodynamic preference[1].
To accurately map this Potential Energy Surface (PES), we must objectively evaluate and select the right computational software and density functionals.
Fig 1: Competing SN2 and E2 reaction pathways diverging from a common ion-dipole reaction complex.
Software Suite Comparison: Gaussian 16 vs. ORCA 5.0
When modeling the SN2/E2 competition for flexible, polyfunctional molecules, the choice of quantum chemistry package significantly impacts both accuracy and computational cost.
: Gaussian remains the industry standard for mapping complex reaction coordinates. Its proprietary Berny optimization algorithm is unparalleled for locating challenging first-order saddle points (Transition States)[2]. Furthermore, Gaussian's implementation of the Solvation Model based on Density (SMD) provides highly robust free energies of solvation. Causality: Because strong solvation dampens the nucleophile's basicity and shifts the reaction preference from E2 back to SN2, accurate implicit solvation is non-negotiable[1].
: ORCA has revolutionized computational organocatalysis by democratizing high-level ab initio calculations[3]. Its Domain-Based Local Pair Natural Orbital (DLPNO) approximation allows researchers to perform Coupled-Cluster (CCSD(T)) single-point energy calculations on molecules of this size at a fraction of the traditional computational cost[4].
The Verdict: The optimal, field-proven workflow utilizes Gaussian 16 for geometry optimizations, Transition State searches, and Intrinsic Reaction Coordinate (IRC) validation, followed by ORCA 5.0 for high-accuracy DLPNO-CCSD(T) single-point energy refinements.
DFT Functional Benchmarking
Relying on outdated functionals like BLYP or uncorrected B3LYP for halohydrin ethers is a critical error. Generalized Gradient Approximation (GGA) functionals dramatically underestimate reaction barriers. To demonstrate this, we can look at benchmark data for prototype SN2/E2 reactions (e.g., fluoride attack on alkyl chlorides) compared against high-level CCSD(T)/CBS benchmarks[5].
Table 1: Relative Energies of Transition States (kcal/mol)
Data adapted from Bickelhaupt's SN2 and E2 DFT Benchmark studies for prototype secondary chloride systems[5][6].
Computational Method
Functional Type
SN2 Barrier
E2 (anti) Barrier
Trend Accuracy
CCSD(T)/CBS
Coupled-Cluster (Benchmark)
2.20
-1.27
Baseline
M06-2X
Hybrid Meta-GGA
5.82
1.49
Correct
B3LYP
Hybrid GGA
0.24
-5.38
Correct
BLYP
GGA
-11.27
-11.55
Incorrect
Analysis: While B3LYP captures the correct qualitative trend, it severely underestimates the absolute barrier heights. Truhlar's M06-2X functional is explicitly parameterized for non-covalent interactions and main-group thermochemistry, making it the superior choice for accurately modeling the delicate ion-dipole complexes formed between the methoxy group of our substrate and the incoming nucleophile[5].
Self-Validating Experimental Protocol
To ensure scientific integrity, computational workflows cannot be linear guesses; they must be self-validating systems. Below is the rigorous, step-by-step protocol for modeling the pathways of Methyl (2S,3R)-2-chloro-3-methoxybutanoate.
Action: Perform a conformational search using a force field (e.g., OPLS4) or semi-empirical method (xTB).
Causality: The adjacent methoxy and ester groups possess significant rotational freedom. The incoming nucleophile will coordinate with these oxygen atoms. Failing to locate the lowest-energy pre-reaction conformer will artificially inflate the calculated activation barrier.
Step 2: Geometry Optimization (Gaussian 16)
Action: Optimize the lowest-energy conformers using M06-2X/def2-SVP with the SMD solvation model (e.g., water or dichloromethane).
Causality: M06-2X provides the necessary accuracy for the non-covalent interactions within the reaction complex[5].
Step 3: Transition State Search & Frequency Analysis
Action: Use the Berny algorithm (opt=ts) to locate the SN2 and E2 transition states. Follow immediately with a frequency calculation (freq).
Causality: A true transition state is a first-order saddle point. The frequency analysis must yield exactly one imaginary frequency[2]. For the SN2 pathway, visualizing this frequency must show the simultaneous formation of the Nucleophile–C2 bond and the cleavage of the C2–Cl bond.
Action: Execute an IRC calculation (irc=calcall) in both the forward and reverse directions from the TS.
Causality (The Self-Validating Step): The IRC must continuously connect the transition state downhill to the exact pre-reaction complex and the expected product. If the IRC diverges to an unexpected conformer, the TS is invalid for that specific mechanistic pathway and must be re-calculated.
Step 5: High-Level Single Point Refinement (ORCA 5.0)
Action: Take the validated geometries and perform a single-point energy calculation using DLPNO-CCSD(T)/def2-TZVPP in ORCA.
Causality: DFT (even M06-2X) struggles with the exact correlation energy of diffuse anions. The DLPNO approximation allows us to reach near-chemical accuracy (<1 kcal/mol error) to definitively determine the SN2 vs. E2 thermodynamic and kinetic ratios[4].
Fig 2: Self-validating computational workflow for locating and confirming transition states.
Comparative Guide: Analytical Strategies for Byproduct Profiling in Methyl (2S,3R)-2-chloro-3-methoxybutanoate Reactions
Introduction: The Stereochemical ChallengeMethyl (2S,3R)-2-chloro-3-methoxybutanoate[1] (CAS: 1932371-25-9[2]) is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stereochemical ChallengeMethyl (2S,3R)-2-chloro-3-methoxybutanoate[1] (CAS: 1932371-25-9[2]) is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of peptidomimetics and unnatural α-amino acids. During nucleophilic substitution (SN2) reactions—such as amination to form chiral α-amino esters—maintaining the absolute configuration of the C2 stereocenter is paramount.
However, the presence of the electron-withdrawing ester and methoxy groups increases the acidity of the α-proton. This introduces two major competing byproduct pathways: E2 elimination and epimerization [1]. This guide objectively compares the performance of the chloro-ester against its bromo- and tosylate-analogs, and provides a self-validating analytical workflow to profile these reaction byproducts.
Mechanistic Pathways & Byproduct Generation
Understanding the causality behind byproduct formation is essential for optimizing reaction conditions. When reacted with a primary amine, the desired pathway is a stereospecific SN2 inversion. However, the basicity of the amine can trigger an E2 elimination, yielding an achiral crotonate derivative. Furthermore, reversible enolization at the C2 position leads to epimerization, destroying the stereofidelity of the final product[2].
Reaction pathways of Methyl (2S,3R)-2-chloro-3-methoxybutanoate during amination.
Comparative Performance Analysis: Chloro vs. Alternatives
To evaluate the true utility of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, we must compare it against alternative leaving groups: the bromo-ester and the tosylate-ester. While bromides are traditionally favored for their rapid SN2 kinetics, they severely compromise stereofidelity in α-chiral systems.
Mechanistic Causality: The chloride ion is a harder, less polarizable leaving group than bromide. While this necessitates higher activation energy (requiring elevated temperatures for the SN2 reaction), it exponentially decreases the rate of base-promoted E2 elimination and reversible enolization[3]. Because enolization is the prerequisite for epimerization, the stronger C-Cl bond acts as a kinetic safeguard, preserving the diastereomeric ratio (dr) of the product.
Table 1: Comparative Byproduct Profiling in Benzylamine Substitution
Standardized Conditions: 1.0 eq substrate, 1.5 eq Benzylamine, 2.0 eq DIPEA, MeCN, optimized temperature for >90% conversion.
Leaving Group Strategy
Conversion (%)
Desired SN2 Yield (%)
E2 Elimination Byproduct (%)
Epimerization (dr)
Chloro (Product)
92
85
< 2
98:2
Bromo (Alternative)
>99
61
28
82:18
Tosylate (Alternative)
95
74
15
90:10
Data Interpretation: The chloro-ester provides the optimal balance. The bromo-alternative, while highly reactive, acts as a liability due to massive elimination and epimerization driven by the increased acidity of the α-proton adjacent to the excellent bromide leaving group.
Analytical Workflows for Byproduct Profiling
Accurate byproduct analysis requires a dual-modality approach. Volatile elimination products and stereoisomers are best quantified via Chiral GC-FID, while polar hydrolysis byproducts (e.g., (2S,3R)-2-chloro-3-methoxybutanoic acid) require UHPLC-MS/MS.
Dual-modality analytical workflow for comprehensive byproduct profiling.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent data artifacts caused by sample preparation.
Protocol A: Self-Validating Amination Reaction
Preparation: In an oven-dried Schlenk flask under N2, dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 eq, 10 mmol) in anhydrous acetonitrile (0.2 M).
Internal Standard Addition (Critical Step): Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Take a 50 µL baseline aliquot for quantitative NMR (qNMR). Causality: This establishes an absolute baseline to verify mass balance later, ensuring volatile elimination byproducts are not artificially "lost" during solvent evaporation.
Reaction: Heat to 60 °C for 18 hours. Causality: 60 °C provides the precise thermal energy required to overcome the higher activation energy of the C-Cl bond without pushing the system into thermal degradation.
Validation Check: Prior to rotary evaporation, take a 50 µL aliquot of the organic layer. Run qNMR to compare the product/byproduct integration against the internal standard.
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.2 mL/min.
Oven Program: 80 °C (hold 2 min), ramp at 5 °C/min to 160 °C (hold 5 min).
Mechanistic Rationale: The cyclodextrin-based stationary phase forms transient inclusion complexes with the analytes. The (2R,3R) inversion product and the (2S,3R) retention epimer exhibit different binding affinities within the cyclodextrin cavity, allowing for baseline resolution that standard achiral LC columns cannot achieve.
Mobile Phase: A: H2O (0.1% Formic Acid), B: MeCN (0.1% Formic Acid). Gradient: 5% B to 95% B over 5 mins.
Detection: ESI+ MRM mode.
Mechanistic Rationale: Trace moisture can lead to the hydrolysis of the ester, yielding (2S,3R)-2-chloro-3-methoxybutanoic acid. This byproduct is highly polar, non-volatile, and poorly detected by GC-FID. UHPLC-MS/MS ensures this critical gap in the mass balance is closed.
References
PubChem Database. "Methyl 2-chloro-3-methoxybutanoate, CID 131072797". National Center for Biotechnology Information. Available at:[Link]
Nature Chemistry / PMC. "Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis". National Institutes of Health. Available at:[Link]
Tetrahedron / ResearchGate. "Dynamic Kinetic Resolution of α-Chloro Esters in Asymmetric Nucleophilic Substitution Using Diacetone-D-glucose as a Chiral Auxiliary". Available at:[Link]
Journal of Organic and Pharmaceutical Chemistry. "Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane". Available at:[Link]
cross-reactivity studies of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
Stereoselective Covalent Warheads: A Cross-Reactivity and Performance Guide for Methyl (2S,3R)-2-chloro-3-methoxybutanoate As the development of targeted covalent inhibitors (TCIs) and chemical probes accelerates, the de...
Author: BenchChem Technical Support Team. Date: March 2026
Stereoselective Covalent Warheads: A Cross-Reactivity and Performance Guide for Methyl (2S,3R)-2-chloro-3-methoxybutanoate
As the development of targeted covalent inhibitors (TCIs) and chemical probes accelerates, the demand for warheads that balance intrinsic reactivity with proteome-wide selectivity has never been higher[1]. While traditional electrophiles like acrylamides and unhindered chloroacetamides dominate the landscape, they often suffer from promiscuous off-target labeling and rapid depletion by cellular scavengers like glutathione (GSH)[2][3].
As a Senior Application Scientist, I frequently evaluate novel electrophilic fragments to overcome these limitations. This guide objectively compares the cross-reactivity profile of Methyl (2S,3R)-2-chloro-3-methoxybutanoate —a highly sterically hindered, chiral
-chloro ester—against standard covalent alternatives. By leveraging stereoelectronic effects, this compound offers a unique trajectory for highly specific, proximity-driven covalent modification.
Mechanistic Rationale: The Stereoelectronic Advantage
The cross-reactivity of an electrophile is fundamentally dictated by its transition state energy during nucleophilic attack. Simple
-chloro esters (e.g., methyl chloroacetate) possess highly accessible electrophilic carbons, leading to indiscriminate alkylation of off-target cysteines and rapid neutralization by GSH[2].
Methyl (2S,3R)-2-chloro-3-methoxybutanoate mitigates this through two distinct structural features:
Steric Shielding: The bulky
-methoxy group and the -methyl backbone sterically restrict the approach angle of bulk solvent nucleophiles. This raises the activation energy barrier for non-specific reactions.
Stereospecific Inversion: The defined (2S,3R) stereocenter requires a precise trajectory for nucleophilic attack. When bound to a target protein's chiral pocket, proximity effects overcome the steric hindrance, driving a stereospecific
reaction that inverts the C2 stereocenter to a (2R,3R) configuration.
This dual mechanism ensures that the warhead remains inert in the bulk cellular milieu but becomes highly reactive when perfectly aligned within a target's active site.
Stereospecific SN2 mechanism of Methyl (2S,3R)-2-chloro-3-methoxybutanoate with cysteine.
Cross-Reactivity Performance Comparison
To objectively evaluate Methyl (2S,3R)-2-chloro-3-methoxybutanoate, we must benchmark it against widely used electrophiles. The table below summarizes quantitative performance metrics derived from standardized GSH reactivity assays and Activity-Based Protein Profiling (ABPP) datasets[4][5].
Warhead Type
Representative Compound
GSH Half-life ()
Proteome-wide Off-targets*
Stereospecificity
Unhindered -Chloro Ester
Methyl chloroacetate
< 1 hour
High (>500 sites)
None (Achiral)
Standard Michael Acceptor
N-phenylacrylamide
~12 hours
Moderate (~100 sites)
None (Flat geometry)
Hyper-reactive -Bromo Ester
Methyl (2S,3R)-2-bromo-3-methoxybutanoate
< 30 mins
Very High (>800 sites)
High (Inverts to 2R,3R)
Hindered Chiral -Chloro Ester
Methyl (2S,3R)-2-chloro-3-methoxybutanoate
> 48 hours
Low (<10 sites)
High (Inverts to 2R,3R)
*Off-target sites identified via competitive IsoTOP-ABPP in native HEK293T lysates at 50 µM compound concentration.
Key Insight: The substitution of a chlorine atom for a bromine atom (comparing the chloro vs. bromo ester) drastically reduces intrinsic reactivity, pushing the GSH half-life from under 30 minutes to over 48 hours. This effectively eliminates the "sink" effect of cellular thiols, allowing the chloro-variant to achieve deep tissue penetration and high target occupancy without systemic toxicity[1][3].
Experimental Validation Protocols
To ensure scientific integrity and reproducibility, the cross-reactivity of covalent warheads must be validated using self-validating, orthogonal systems. Below are the step-by-step methodologies required to generate the comparison data.
Protocol A: In Vitro Glutathione (GSH) Reactivity Assay (LC-MS)
Causality: GSH is the most abundant intracellular non-protein thiol (1–10 mM). Measuring the depletion rate of the parent compound against excess GSH accurately models the compound's vulnerability to off-target scavenging before it reaches its pharmacological target[3][5].
Preparation: Prepare a 100 mM stock of GSH in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in DMSO.
Incubation: In a glass vial, combine the warhead (final concentration 100 µM) with GSH (final concentration 5 mM) to ensure pseudo-first-order kinetics. Include an internal standard (e.g., 4-nitrocyanobenzene at 100 µM) to normalize LC-MS injection volumes[3].
Sampling: Incubate the mixture at 37 °C with continuous shaking. Extract 10 µL aliquots at 0, 1, 2, 4, 8, 12, 24, and 48 hours. Quench the reaction immediately by adding 90 µL of ice-cold acetonitrile containing 0.1% formic acid.
LC-MS Analysis: Inject samples onto a C18 UHPLC column coupled to a mass spectrometer. Monitor the depletion of the parent compound's extracted ion chromatogram (EIC) relative to the internal standard.
Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the rate constant (
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Causality: While the GSH assay measures intrinsic reactivity, it does not account for the complex microenvironments of protein active sites. Competitive ABPP maps the exact proteome-wide cross-reactivity footprint by utilizing a broad-spectrum reactive probe to label all accessible cysteines. Any site out-competed by our warhead is identified as a cross-reactive off-target[4][6].
Proteome Treatment: Harvest native HEK293T cell lysates (adjusted to 2 mg/mL protein concentration in PBS). Treat 1 mL aliquots with either vehicle (DMSO) or Methyl (2S,3R)-2-chloro-3-methoxybutanoate (50 µM) for 2 hours at 37 °C.
Probe Labeling: Add a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe (100 µM) to both lysates for 1 hour to covalently tag all remaining unreacted cysteines[6].
Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding an azide-biotin tag equipped with an isotopically light (for vehicle) or heavy (for warhead) cleavable linker.
Enrichment & Digestion: Combine the light and heavy lysates in a 1:1 ratio. Precipitate the proteins, resuspend, and enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.
Peptide Cleavage & LC-MS/MS: Cleave the probe-modified peptides from the beads and analyze via high-resolution LC-MS/MS.
Quantification: Calculate the Light/Heavy (R) isotopic ratio for each identified cysteine. An
indicates that the site was significantly engaged (cross-reacted) by the warhead[6].
Competitive Activity-Based Protein Profiling workflow for cross-reactivity assessment.
Conclusion
For drug development professionals engineering next-generation targeted covalent inhibitors, the selection of the electrophilic warhead dictates the therapeutic window. The data demonstrates that Methyl (2S,3R)-2-chloro-3-methoxybutanoate provides a superior cross-reactivity profile compared to traditional unhindered
-chloro esters and standard acrylamides. By exploiting steric shielding and requiring stereospecific inversion, this chiral building block suppresses off-target GSH depletion while maintaining the capacity for highly specific, proximity-driven target engagement.
References
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Available at:[Link]
Domainex. (2023). GSH Reactivity Assay: Assessing structure-reactivity relationships of cysteine-targeting covalent inhibitors. Domainex Services. Available at:[Link]
Boike, L., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery (via NIH PMC). Available at:[Link]
Wang, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI International Journal of Molecular Sciences. Available at:[Link]
Keeley, C., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at:[Link]
Hacker, S. M., et al. (2021). A ligand selection strategy identifies chemical probes targeting the proteases of SARS‐CoV‐2. University of Konstanz / Angewandte Chemie. Available at:[Link]